molecular formula C31H36N8O3 B15613523 Andamertinib CAS No. 2254145-43-0

Andamertinib

Cat. No.: B15613523
CAS No.: 2254145-43-0
M. Wt: 568.7 g/mol
InChI Key: KKPCZGCBAIJCOU-UHFFFAOYSA-N
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Description

Andamertinib is an orally bioavailable, mono-anilino-pyrimidine, mutant-selective epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, this compound targets, binds to and irreversibly inhibits the activity of various EGFR mutations, including exon 20 insertion (Ex20ins) activating mutations, the gatekeeper mutation T790M, ExDel19, and L858R. This prevents EGFR-mediated signaling, induces cell death and inhibits tumor growth in tumor cells expressing these EGFR mutations. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.

Properties

CAS No.

2254145-43-0

Molecular Formula

C31H36N8O3

Molecular Weight

568.7 g/mol

IUPAC Name

N-[4-methoxy-2-[4-(3-methoxyazetidin-1-yl)piperidin-1-yl]-5-[[6-(1-methylindazol-5-yl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C31H36N8O3/c1-5-31(40)36-25-13-26(29(42-4)15-28(25)38-10-8-22(9-11-38)39-17-23(18-39)41-3)35-30-14-24(32-19-33-30)20-6-7-27-21(12-20)16-34-37(27)2/h5-7,12-16,19,22-23H,1,8-11,17-18H2,2-4H3,(H,36,40)(H,32,33,35)

InChI Key

KKPCZGCBAIJCOU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Andamertinib: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Andamertinib (PLB-1004) is an orally bioavailable, potent, and irreversible small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4][5] Developed by Avistone Biotechnology, it is engineered to selectively target various EGFR mutations that are critical drivers in the pathogenesis of certain cancers, most notably non-small cell lung cancer (NSCLC).[2][6] Preclinical and clinical studies have demonstrated its efficacy against a range of activating and resistance mutations in the EGFR gene.[1][4][5] This document provides a detailed overview of this compound's mechanism of action, its molecular targets, the signaling pathways it modulates, and a summary of key clinical findings.

Core Mechanism of Action

The fundamental mechanism of this compound is the inhibition of EGFR tyrosine kinase activity.[6] As a mono-anilino-pyrimidine compound, this compound functions as an antagonist by binding irreversibly to the ATP-binding site within the EGFR kinase domain.[1][3][6] This action prevents the autophosphorylation and activation of the receptor, which in turn blocks the initiation of downstream intracellular signaling cascades.[6] By halting these EGFR-mediated signals, this compound effectively suppresses tumor cell proliferation, inhibits tumor growth, and induces programmed cell death (apoptosis).[1][6]

Molecular Targets

This compound exhibits a broad and potent inhibitory profile against multiple clinically relevant EGFR mutations. Its design as a mutant-selective inhibitor allows it to be effective against tumors that have developed resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs).[6]

Key Molecular Targets of this compound:

  • EGFR Exon 20 Insertions (ex20ins): A challenging group of mutations for which many conventional TKIs have limited efficacy. This compound has demonstrated robust antitumor activity in patients with these mutations.[1][7][8]

  • T790M "Gatekeeper" Mutation: A common mechanism of acquired resistance to first and second-generation EGFR inhibitors.[1][4][5]

  • Classical Activating Mutations:

    • Exon 19 Deletions (ExDel19).[1][4][5]

    • L858R Substitution.[1][4][5]

Inhibition of Downstream Signaling Pathways

The uncontrolled activation of EGFR in cancer cells leads to the persistent stimulation of signaling pathways that regulate cell growth, survival, and differentiation. By blocking the EGFR kinase, this compound effectively disrupts these critical pathways.[6]

The two primary signaling cascades inhibited by this compound are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation. Its inhibition by this compound leads to cell cycle arrest and reduced tumor growth.[6]

  • PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell survival, growth, and proliferation while inhibiting apoptosis. Its disruption by this compound contributes significantly to the induction of cancer cell death.[6]

G cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Binds & Inhibits

Caption: this compound inhibits mutant EGFR, blocking PI3K-AKT and RAS-RAF-MEK pathways.

Quantitative Data: Clinical Efficacy and Safety

Clinical trials have provided quantitative data on the efficacy and safety of this compound, both as a monotherapy and in combination with other agents.

Monotherapy: KANNON Phase 2 Study (NCT06015503)

This study evaluated this compound (240 mg once daily) in pretreated patients with advanced NSCLC harboring EGFR exon 20 insertion mutations.[7][8]

Efficacy EndpointValue95% Confidence Interval (CI)
Confirmed Overall Response Rate (ORR)42.7%32.4% - 53.0%
ORR (Patients with Brain Metastasis)47.4%31.5% - 63.2%
Disease Control Rate (DCR)86.5%N/A
Median Duration of Response (DOR)8.7 months5.65 - 11.96 months
Median Progression-Free Survival (PFS)6.2 months4.63 - 7.85 months
12-Month Overall Survival (OS) Rate70.5%59.51% - 79.02%
Data from the KANNON Phase 2 Study.[7][8]
Treatment-Related Adverse Event (TRAE)Any Grade IncidenceGrade ≥3 Incidence
Diarrhea89.1%12.0%
Rash73.9%7.6%
All TRAEs 100% 40.2%
Safety profile from the KANNON Phase 2 Study.[7][8]
Combination Therapy: KYLIN-1 Phase Ib/II Study (NCT06343064)

This study assessed this compound (80 mg QD) in combination with the MET inhibitor Vebreltinib in EGFR-mutated NSCLC patients with MET amplification or overexpression following EGFR-TKI failure.[4]

Efficacy EndpointValue
Confirmed Overall Response Rate (ORR)50.0%
Median Progression-Free Survival (mPFS)9.9 months
ORR (Patients with Brain Metastasis)42.1%
mPFS (Patients with Brain Metastasis)9.5 months
Data from the KYLIN-1 Phase Ib/II Study.[4]

Experimental Protocols and Methodologies

While detailed, step-by-step laboratory protocols are proprietary, the methodologies employed to characterize this compound are standard in pharmacology and clinical research.

In Vitro Efficacy Assessment (Conceptual Workflow)

The potency of an inhibitor like this compound is typically determined using cell-based assays to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit a biological process by 50%.[9][10]

G cluster_workflow Conceptual IC50 Determination Workflow A 1. Cell Culture (e.g., NSCLC cell lines with EGFR mutations) B 2. Drug Application (Plate cells and apply serial dilutions of This compound) A->B C 3. Incubation (Allow drug to act over a set time, e.g., 72 hours) B->C D 4. Viability Assay (e.g., MTT, CellTiter-Glo) Measure cell proliferation C->D E 5. Data Analysis (Plot dose-response curve and calculate IC50 value) D->E

Caption: Conceptual workflow for determining the IC50 of this compound in cancer cell lines.

Pharmacokinetic and Metabolism Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, human mass balance studies are conducted.

  • Methodology: A single oral dose of radiolabeled this compound (e.g., [¹⁴C]PLB-1004) is administered to healthy subjects.[3]

  • Sample Collection: Blood, urine, and feces are collected at various time points.[3]

  • Analysis: Total radioactivity is quantified in the collected samples. Metabolites are subsequently identified and characterized using techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[3]

  • Key Findings for this compound:

    • The average half-life (t½) in plasma is approximately 54.3 hours.[3]

    • Excretion is primarily through feces (84.71%), with a smaller portion via urine (10.30%).[3]

    • Primary metabolic pathways include oxidation, demethylation, dehydrogenation, and cysteine conjugation.[3]

Clinical Trial Design

The KANNON study (NCT06015503) serves as a representative example of the clinical methodology used to evaluate this compound.

  • Design: A phase 2, multicenter, single-arm, multicohort study.[8] This design is often used to efficiently assess the efficacy of a new agent in a specific, well-defined patient population.[11]

  • Population: Patients with locally advanced or metastatic NSCLC confirmed to have EGFR exon 20 insertion mutations who had progressed after prior treatments.[8]

  • Intervention: Patients received oral this compound at a dose of 240 mg once daily, administered in 28-day cycles.[8]

  • Endpoints: The primary endpoint was the Overall Response Rate (ORR). Secondary endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety/tolerability.[8]

References

Andamertinib: A Technical Guide to its Chemical Properties, Mechanism of Action, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andamertinib (PLB1004) is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It demonstrates significant activity against a range of EGFR mutations, including the notoriously difficult-to-treat exon 20 insertion mutations, as well as classical activating mutations (Exon 19 deletions and L858R) and the T790M resistance mutation. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and preclinical data. Detailed experimental methodologies for key assays are provided, along with a summary of its inhibitory activity and cellular effects.

Chemical Structure and Physicochemical Properties

This compound is a mono-anilino-pyrimidine derivative with the IUPAC name N-(4-methoxy-2-(4-(3-methoxyazetidin-1-yl)piperidin-1-yl)-5-((6-(1-methyl-1H-indazol-5-yl)pyrimidin-4-yl)amino)phenyl)acrylamide. Its chemical structure is depicted below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₁H₃₆N₈O₃[1]
Molecular Weight 568.67 g/mol [2]
IUPAC Name N-(4-methoxy-2-(4-(3-methoxyazetidin-1-yl)piperidin-1-yl)-5-((6-(1-methyl-1H-indazol-5-yl)pyrimidin-4-yl)amino)phenyl)acrylamide[3]
CAS Number 2254145-43-0[1]
Appearance Solid[1]
Solubility Soluble in DMSO (10 mM)[1]
Hydrogen Bond Acceptors 11[4]
Hydrogen Bond Donors 2[4]
Rotatable Bonds 10[4]
Topological Polar Surface Area 106.39 Ų[4]

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable, irreversible inhibitor of EGFR. It covalently binds to the cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of its downstream signaling pathways. This, in turn, prevents EGFR-mediated signaling, leading to cell death and the inhibition of tumor growth in cancer cells with activating EGFR mutations.[1]

Mutations in EGFR, particularly exon 20 insertions, result in the constitutive activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By irreversibly inhibiting the kinase activity of the mutated EGFR, this compound effectively shuts down these oncogenic signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Exon 20 Insertion Mutant) EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Irreversibly Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: EGFR Signaling Pathway Inhibition by this compound.

Preclinical Efficacy

This compound has demonstrated potent inhibitory activity against various EGFR mutations in both enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of this compound (IC₅₀ values)

TargetIC₅₀ Range (nM)Reference(s)
EGFR Exon 20 Insertions25.67 - 316.6[1]
EGFR Exon 19 Deletion (ExDel19)Potent[1]
EGFR L858RPotent[1]
EGFR T790MPotent[1]
Wild-Type EGFR (WT)High Selectivity over WT[1]

Note: "Potent" indicates significant inhibitory activity as described in the source, with specific IC₅₀ values not always provided in the public domain.

Preclinical studies have shown that this compound can effectively target classical EGFR mutations such as Del19 and L858R, as well as the T790M resistance mutation, with a high degree of selectivity over wild-type EGFR.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against EGFR kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of this compound Incubation Incubate this compound with EGFR kinase Compound_Prep->Incubation Enzyme_Prep Prepare recombinant EGFR kinase solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate (e.g., poly-Glu,Tyr) and ATP Initiation Initiate reaction by adding substrate and ATP Substrate_Prep->Initiation Incubation->Initiation Reaction_Step Allow kinase reaction to proceed (e.g., 30-60 min at 30°C) Initiation->Reaction_Step Termination Terminate reaction (e.g., add stop solution) Reaction_Step->Termination Detection_Method Detect phosphorylation (e.g., ADP-Glo, LanthaScreen) Termination->Detection_Method Data_Analysis Measure signal and calculate IC50 values Detection_Method->Data_Analysis

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Compound Preparation: this compound is serially diluted in an appropriate buffer (e.g., DMSO) to create a range of concentrations for IC₅₀ determination.

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase (wild-type or mutant) is diluted in kinase reaction buffer. A suitable substrate (e.g., a synthetic peptide) and ATP are also prepared in the reaction buffer.

  • Reaction Incubation: The kinase, substrate, and this compound are combined in the wells of a microplate and incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Progression: The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a further period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the level of phosphorylation is quantified using a suitable detection method. This can include radiometric assays (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each this compound concentration is calculated relative to controls (no inhibitor). The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation/Viability Assay (Illustrative Protocol)

This protocol describes a general method to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Culture and Seeding: Cancer cell lines expressing various EGFR mutations (e.g., NCI-H1975 for L858R/T790M, Ba/F3 cells engineered to express specific exon 20 insertion mutations) are cultured in appropriate media. Cells are then seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a period of 72 hours to allow for the compound to exert its effect on cell proliferation.

  • Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis: The absorbance or luminescence signal is measured using a microplate reader. The percentage of cell viability is calculated for each this compound concentration relative to the vehicle-treated control cells. The IC₅₀ value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined by plotting the data on a dose-response curve.

Conclusion

This compound is a promising, orally bioavailable, irreversible EGFR tyrosine kinase inhibitor with potent activity against a spectrum of clinically relevant EGFR mutations, including the challenging exon 20 insertion mutations. Its high selectivity for mutant EGFR over wild-type suggests a favorable therapeutic window. The preclinical data presented in this guide underscore its potential as a valuable therapeutic agent in the treatment of EGFR-mutant non-small cell lung cancer. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients.

References

Andamertinib: A Technical Overview of Preclinical Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andamertinib (also known as PLB1004) is an orally bioavailable, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) under development by Avistone Biotechnology.[1][2][3] It is designed to selectively target a range of EGFR mutations, including classical mutations (Exon 19 deletions and L858R), the T790M resistance mutation, and particularly, exon 20 insertion mutations, which are notoriously resistant to earlier generation TKIs.[1][2][4] This document provides a comprehensive guide to the preclinical pharmacokinetic profile of this compound, based on publicly available data.

While specific quantitative data from preclinical animal studies remain proprietary to the manufacturer, this guide synthesizes available human pharmacokinetic data, outlines standard preclinical experimental methodologies, and details the compound's mechanism of action to provide a robust framework for researchers.

Mechanism of Action

This compound functions by covalently binding to the ATP-binding site within the kinase domain of the EGFR. This irreversible inhibition blocks the downstream signaling cascades that are critical for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By halting these signals, this compound induces apoptosis (programmed cell death) and curtails tumor growth in cancers driven by EGFR mutations. Preclinical studies have highlighted its potent activity against various EGFR mutations with a high degree of selectivity over wild-type EGFR, as well as its ability to penetrate the blood-brain barrier.[1][2][4]

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->Inhibition Inhibition->EGFR

Caption: this compound irreversibly inhibits EGFR, blocking downstream signaling.

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound in animal models (e.g., mice, rats, dogs) are not extensively published. However, a human clinical study on [14C]PLB1004 provides significant insight into its absorption, distribution, metabolism, and excretion (ADME) profile.

Human Pharmacokinetic Data

A study involving six healthy Chinese male subjects administered a single 160 mg oral dose of [14C]PLB1004 yielded the following pharmacokinetic parameters.[5][6] This data serves as a valuable reference point in the absence of specific preclinical reports.

ParameterValue (Mean)Unit
Tmax (Median) 4.17hours
t1/2 ~54.3hours
Total Excretion 95.01% of dose (over 264h)%
- in Feces84.71%
- in Urine10.30%

Table 1: Human Pharmacokinetic Parameters of PLB1004 (this compound) [5][6]

Metabolism

In humans, this compound is extensively metabolized.[5][6] The primary metabolic pathways identified are:

  • Oxidation

  • Demethylation

  • Dehydrogenation

  • Cysteine Conjugation

Nine metabolites were identified, with M689 being the most prevalent in plasma, urine, and feces.[5] The parent drug, PLB1004, was also detected in all three matrices.[5]

Preclinical Experimental Protocols

While specific protocols for this compound are not public, this section outlines standard methodologies for evaluating the preclinical pharmacokinetics of small-molecule TKIs.

Typical In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life, bioavailability) of the drug in animal models.

Methodology:

  • Animal Models: Typically involves rodent (e.g., Sprague-Dawley rats, CD-1 mice) and non-rodent (e.g., Beagle dogs) species.[7]

  • Administration: The drug is administered via intravenous (IV) bolus and oral (PO) gavage to assess absolute bioavailability.[8] Dosing vehicles are selected based on the drug's solubility (e.g., solutions or suspensions in vehicles like 0.5% methylcellulose).[8]

  • Sample Collection: Blood samples are collected serially at predetermined time points post-dosing from a suitable vessel (e.g., tail vein, jugular vein).[8] Plasma is separated by centrifugation.

  • Bioanalysis: Drug concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software like Phoenix WinNonlin.[10]

Tissue Distribution Study

Objective: To understand the extent and rate of drug distribution into various tissues.

Methodology:

  • Animal Model: Commonly conducted in rats.[8][11]

  • Administration: A single dose of the drug (often radiolabeled) is administered (typically IV).[8]

  • Sample Collection: At various time points, animals are euthanized, and key tissues (e.g., lung, liver, kidney, brain, spleen, tumor) are harvested.[8][11]

  • Sample Processing: Tissues are weighed and homogenized.[8]

  • Quantification: Drug concentrations in tissue homogenates are determined by LC-MS/MS or by measuring radioactivity.[8]

In Vivo Metabolism and Excretion Study

Objective: To identify major metabolites and primary routes of excretion.

Methodology:

  • Animal Model: Often uses rats housed in metabolic cages to allow for separate collection of urine and feces.[12]

  • Administration: A single oral dose of a radiolabeled version of the drug (e.g., [14C]-Andamertinib) is administered.

  • Sample Collection: Urine and feces are collected at intervals over several days until most of the radioactivity is recovered.[12]

  • Analysis: Total radioactivity in samples is measured. Metabolite profiling is performed using techniques like LC-MS/MS to identify the structures of metabolites.[12]

General Preclinical PK Workflow

Preclinical_Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo Studies cluster_modeling Analysis & Prediction Microsomal_Stability Microsomal Stability (Metabolic Rate) PK_Study Pharmacokinetics (Rodent & Non-Rodent) Microsomal_Stability->PK_Study CYP_ID CYP450 ID (Metabolizing Enzymes) Permeability Permeability Assay (e.g., Caco-2) Permeability->PK_Study Tissue_Dist Tissue Distribution (Autoradiography/LC-MS) PK_Study->Tissue_Dist Mass_Balance Mass Balance (Excretion Routes) PK_Study->Mass_Balance PK_PD_Model PK/PD Modeling PK_Study->PK_PD_Model Tissue_Dist->PK_PD_Model Metabolite_ID Metabolite Identification Mass_Balance->Metabolite_ID Human_Dose_Pred Human Dose Prediction PK_PD_Model->Human_Dose_Pred

Caption: A typical workflow for preclinical pharmacokinetic evaluation.

Conclusion

This compound (PLB1004) is a promising, orally administered, irreversible EGFR-TKI with potent activity against a spectrum of EGFR mutations, including challenging exon 20 insertions. While specific preclinical pharmacokinetic data in animal models are not publicly available, human clinical data indicate a half-life of approximately 54.3 hours and primary elimination via fecal excretion. The drug undergoes extensive metabolism through oxidation, demethylation, and other pathways. Standard preclinical evaluation workflows provide a template for the types of studies that have likely been conducted to support its clinical development. The combination of its targeted mechanism of action and reported blood-brain barrier penetration suggests a favorable profile for treating EGFR-mutated non-small cell lung cancer.

References

Andamertinib's Selectivity for EGFR Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Andamertinib (formerly PLB1004) is a next-generation, irreversible, small-molecule tyrosine kinase inhibitor (TKI) demonstrating potent and selective activity against clinically relevant epidermal growth factor receptor (EGFR) mutations that drive non-small cell lung cancer (NSCLC). Preclinical data and emerging clinical trial results highlight this compound's efficacy in targeting not only the common activating mutations (Exon 19 deletions and L858R) and the T790M resistance mutation but also the historically challenging exon 20 insertion mutations. This technical guide provides an in-depth analysis of this compound's selectivity profile, compiling available quantitative data, outlining key experimental methodologies, and visualizing the underlying molecular pathways.

Introduction: The Challenge of EGFR Mutations in NSCLC

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and survival.[1] Dysregulation of the EGFR signaling pathway, often driven by somatic mutations in the kinase domain, is a key oncogenic driver in a significant subset of NSCLC cases. While first and second-generation EGFR TKIs have improved outcomes for patients with common EGFR mutations (exon 19 deletions and L858R), the emergence of acquired resistance, most notably the T790M "gatekeeper" mutation, and the intrinsic resistance of other mutations like exon 20 insertions, have posed significant therapeutic challenges.[1]

This compound is being developed by Avistone Biotechnology to address these unmet needs by offering a more potent and selective inhibition of mutant EGFR, thereby potentially overcoming resistance mechanisms and expanding the treatable patient population.[1][2]

Mechanism of Action and Selectivity Profile

This compound functions as an irreversible inhibitor by covalently binding to the ATP-binding site of the EGFR kinase domain. This action prevents the phosphorylation of EGFR and the subsequent activation of downstream pro-survival signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[1]

A key characteristic of this compound is its high degree of selectivity for mutant forms of EGFR over the wild-type (WT) receptor.[3] This selectivity is crucial for achieving a wider therapeutic window, minimizing off-target effects, and reducing the dose-limiting toxicities commonly associated with less selective EGFR inhibitors.

Data Presentation: Potency and Selectivity of this compound

The following tables summarize the available quantitative data on this compound's inhibitory activity against various EGFR mutations.

EGFR Mutation TypeThis compound (PLB1004) IC50 (nM)Reference
Exon 20 Insertion Mutations25.67 - 316.6[3]
EGFR Mutation TypeThis compound (PLB1004) ActivitySelectivity vs. WT EGFRReference
Exon 19 Deletion (ExDel19)Potent InhibitorHigh[3]
L858RPotent InhibitorHigh[3]
T790MPotent InhibitorHigh[3]
Wild-Type (WT) EGFRLess Potent InhibitionHigh[3]

Note: Specific IC50 values for Exon 19 Deletion, L858R, T790M, and Wild-Type EGFR are not yet publicly available in the reviewed literature. The available data indicates potent inhibition and a high degree of selectivity over wild-type EGFR.

Experimental Protocols

The determination of this compound's selectivity and potency relies on a combination of biochemical and cell-based assays. While the specific protocols for this compound's preclinical development are proprietary, this section outlines the standard methodologies employed in the field for such characterizations.

Biochemical Kinase Assay (Enzymatic Assay)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains (wild-type and various mutant forms).

Methodology:

  • Reagents:

    • Recombinant human EGFR kinase domains (WT, L858R, Exon 19 Del, T790M, Exon 20 insertions)

    • This compound (PLB1004) at various concentrations

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

    • A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

    • Kinase assay buffer (containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)

    • Stop solution (e.g., EDTA)

  • Procedure:

    • The EGFR kinase enzyme is incubated with varying concentrations of this compound in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop solution.

    • The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.

Methodology:

  • Cell Lines:

    • A panel of NSCLC cell lines or engineered cell lines (e.g., Ba/F3) expressing either wild-type EGFR or various EGFR mutations (e.g., PC-9 for Exon 19 Del, H1975 for L858R/T790M).

  • Reagents:

    • This compound (PLB1004) at various concentrations

    • Cell culture medium and supplements

    • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

    • The plates are incubated for a specified period (typically 72 hours).

    • A cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.

    • The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.

    • IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of this compound concentration.

Visualizations: Pathways and Workflows

EGFR Signaling Pathway and this compound's Point of Intervention

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates This compound This compound This compound->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow Start Start Assay_Type Select Assay Type Start->Assay_Type Biochemical Biochemical Assay Assay_Type->Biochemical Enzymatic Cell_Based Cell-Based Assay Assay_Type->Cell_Based Cellular Reagents_Bio Prepare Recombinant EGFR (WT & Mutants), Substrate, ATP Biochemical->Reagents_Bio Reagents_Cell Culture EGFR-Mutant and WT Cell Lines Cell_Based->Reagents_Cell Treatment Treat with Serial Dilutions of this compound Reagents_Bio->Treatment Reagents_Cell->Treatment Incubation Incubate Treatment->Incubation Measurement Measure Phosphorylation or Cell Viability Incubation->Measurement Analysis Calculate IC50 Values Measurement->Analysis End End Analysis->End Selectivity_Logic This compound This compound Mutant_EGFR Mutant EGFR (Exon 20, Exon 19 Del, L858R, T790M) This compound->Mutant_EGFR WT_EGFR Wild-Type EGFR This compound->WT_EGFR High_Affinity High Binding Affinity (Irreversible) Mutant_EGFR->High_Affinity Low_Affinity Low Binding Affinity WT_EGFR->Low_Affinity Potent_Inhibition Potent Inhibition of Oncogenic Signaling High_Affinity->Potent_Inhibition Minimal_Inhibition Minimal Inhibition of Normal Signaling Low_Affinity->Minimal_Inhibition Therapeutic_Effect Therapeutic Effect in NSCLC Potent_Inhibition->Therapeutic_Effect Reduced_Toxicity Reduced Off-Target Toxicity Minimal_Inhibition->Reduced_Toxicity

References

Andamertinib: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andamertinib (PLB-1004) is an orally bioavailable, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) currently under clinical investigation for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR exon 20 insertion mutations.[1][2][3] As a targeted therapeutic, this compound's efficacy is intrinsically linked to its ability to modulate key downstream signaling pathways that drive tumor proliferation, survival, and resistance. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and the potentially implicated JAK-STAT pathways. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes the complex signaling networks and experimental workflows using Graphviz diagrams.

Mechanism of Action

This compound is designed to selectively and irreversibly bind to the ATP-binding site of the EGFR kinase domain. This covalent binding effectively blocks the autophosphorylation of EGFR upon ligand binding, thereby inhibiting the initiation of downstream signaling cascades.[1] Preclinical studies have demonstrated its activity against various EGFR mutations, including classical activating mutations (exon 19 deletions and L858R), the T790M resistance mutation, and, notably, exon 20 insertion mutations, which are notoriously resistant to first and second-generation EGFR TKIs.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and safety of this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound and Other EGFR TKIs in EGFR-Mutant NSCLC Cell Lines
Cell LineEGFR MutationThis compound IC50 (nM)Comparator EGFR TKIComparator IC50 (nM)Reference
PC-9exon 19 deletionData not availableAfatinib0.8
H3255L858RData not availableAfatinib0.3[5]
PC-9ERexon 19 del + T790MData not availableOsimertinib13
H1975L858R + T790MData not availableOsimertinib5[6]
Ba/F3Y764_V765insHH (exon 20)Data not availableAfatinib134[6]
Ba/F3A767_V769dupASV (exon 20)Data not availableAfatinib158[6]
Ba/F3D770_N771insNPG (exon 20)Data not availableAfatinib43[6]

Note: Specific IC50 values for this compound in a comprehensive panel of cell lines are not yet publicly available in the searched literature. The table provides a template with data from other EGFR TKIs for comparative purposes.

Table 2: Clinical Efficacy of this compound in NSCLC
Clinical TrialPatient PopulationTreatmentOverall Response Rate (ORR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)Reference
KANNON (Phase 2) Advanced NSCLC with EGFR exon 20 insertions, previously treatedThis compound (240 mg daily)42.7%8.7 months6.2 months[7][8]
KYLIN-1 (Phase Ib/II) EGFR-mutated NSCLC with MET amplification/overexpression, post-EGFR TKI failureVebreltinib + this compound (80mg QD)50.0%Not Reported9.9 months[4]
Table 3: Common Treatment-Related Adverse Events (TRAEs) with this compound
Clinical TrialGrade ≥3 TRAEsMost Frequent TRAEs (any grade)
KANNON (Phase 2) 40.2%Diarrhea (89.1%), Rash (73.9%)
KYLIN-1 (Phase Ib/II) 19.6%Not specified in detail

Core Downstream Signaling Pathways

This compound's inhibition of EGFR autophosphorylation directly impacts several critical downstream signaling cascades.

RAS-RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on EGFR, recruiting the guanine (B1146940) nucleotide exchange factor SOS, which in turn activates RAS. Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus to regulate gene expression. By blocking EGFR phosphorylation, this compound prevents the activation of this entire cascade.[1]

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates This compound This compound This compound->EGFR Inhibits

This compound's inhibition of the RAS-RAF-MEK-ERK pathway.
PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another critical signaling axis downstream of EGFR, playing a key role in cell growth, survival, and metabolism. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which acts as a second messenger to recruit and activate AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. This compound's blockade of EGFR prevents the initiation of this pro-survival pathway.[1]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes This compound This compound This compound->EGFR Inhibits

This compound's inhibition of the PI3K-AKT-mTOR pathway.
JAK-STAT Pathway

While not as direct a target as the MAPK and PI3K-AKT pathways, there is evidence that EGFR signaling can lead to the activation of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3.[9] Activated EGFR can directly or indirectly lead to the phosphorylation and activation of STAT3, which then translocates to the nucleus to regulate the expression of genes involved in cell survival and proliferation. Inhibition of EGFR by this compound may therefore also lead to a reduction in STAT3 activation, contributing to its anti-tumor effects. However, direct evidence for this compound's effect on STAT3 phosphorylation is still emerging.

JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR JAK JAK EGFR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Transcription Gene Transcription (Survival, Proliferation) STAT3->Transcription Regulates This compound This compound This compound->EGFR Inhibits

Potential indirect inhibition of the JAK-STAT pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the downstream effects of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed Cells B Treat with this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Workflow for a typical cell viability assay.
Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways.

  • Cell Culture and Treatment: Culture NSCLC cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE & Transfer C->D E Antibody Incubation D->E F Detection & Analysis E->F

A generalized workflow for Western blot analysis.
In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on EGFR kinase activity.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT). Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate, and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Kinase Reaction: In a 96-well plate, combine the recombinant EGFR kinase, the peptide substrate, and the this compound dilutions. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a phosphospecific antibody in an ELISA-based format.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A Prepare Reagents B Add this compound & Kinase A->B C Initiate with ATP B->C D Incubate C->D E Detect Phosphorylation D->E F Calculate IC50 E->F

A typical workflow for an in vitro kinase assay.

Conclusion

This compound is a promising EGFR TKI that exerts its anti-tumor effects by potently inhibiting EGFR and its downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. There is also a strong rationale for its indirect modulation of the JAK-STAT pathway. The quantitative data from clinical trials demonstrate its clinical activity in heavily pretreated NSCLC patients with challenging EGFR mutations. The provided experimental protocols offer a framework for further preclinical investigation into the detailed molecular mechanisms of this compound and the identification of potential resistance mechanisms. As this compound progresses through clinical development, a deeper understanding of its impact on these core signaling networks will be crucial for optimizing its therapeutic use and developing rational combination strategies.

References

In Vitro Activity of Andamertinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andamertinib (also known as PLB1004) is an orally bioavailable, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) under development by Avistone Biotechnology.[1] It has demonstrated promising preclinical and clinical activity in non-small cell lung cancer (NSCLC), particularly in tumors harboring EGFR mutations. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including its inhibitory potency against various EGFR mutations, its mechanism of action, and detailed protocols for key experimental assays.

Mechanism of Action

This compound functions as a targeted kinase inhibitor by covalently binding to the ATP-binding site within the kinase domain of the Epidermal Growth Factor Receptor (EGFR). This irreversible binding effectively blocks the tyrosine kinase activity of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival. The primary pathways attenuated by this compound are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR signaling cascades.[2] By disrupting these pathways, this compound induces cell growth arrest and apoptosis in EGFR-dependent tumor cells. Preclinical data indicates a high degree of selectivity for mutant EGFR over wild-type EGFR, suggesting a potentially favorable therapeutic window.[3]

cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

This compound's Mechanism of Action on the EGFR Signaling Pathway.

Quantitative In Vitro Activity

This compound has demonstrated potent inhibitory activity against a range of clinically relevant EGFR mutations, including various exon 20 insertion mutations, as well as the classical activating mutations (Exon 19 deletion, L858R) and the T790M resistance mutation.

TargetIC50 (nM)Assay Type
EGFR Exon 20 Insertions 25.67 - 316.6Biochemical Assay
EGFR Exon 19 Deletion Data not publicly availableNot specified
EGFR L858R Data not publicly availableNot specified
EGFR T790M Data not publicly availableNot specified
Wild-Type EGFR High selectivity for mutant over wild-typeNot specified
Table 1: Summary of this compound's In Vitro Inhibitory Potency. Data sourced from publicly available information.[3]

Experimental Protocols

The following sections detail standardized protocols for key in vitro assays used to characterize the activity of EGFR inhibitors like this compound.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase domains.

Materials:

  • Recombinant human EGFR kinase domain (wild-type and various mutant forms)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)

  • ATP (Adenosine Triphosphate)

  • Tyrosine-containing peptide substrate

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Assay Plate Setup: Add 1 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of the EGFR enzyme and peptide substrate in kinase assay buffer. Add 2 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each EGFR variant.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT or MTS Assay)

This assay measures the effect of a compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Materials:

  • NSCLC cell lines expressing wild-type or mutant EGFR (e.g., NCI-H1975 for L858R/T790M, PC-9 for Exon 19 deletion)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 3-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

    • For MTS: Add MTS reagent directly to the culture medium and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Phosphorylation

This technique is used to assess the inhibitory effect of a compound on EGFR autophosphorylation and the phosphorylation of its downstream signaling proteins within cells.

Materials:

  • NSCLC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and the loading control to ensure equal loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.

cluster_biochem Biochemical Assay cluster_cellular Cell-Based Assays b1 Prepare serial dilutions of this compound b2 Incubate drug with purified EGFR kinase b1->b2 b3 Initiate reaction with ATP & Substrate b2->b3 b4 Detect kinase activity (e.g., ADP-Glo) b3->b4 b5 Determine IC50 b4->b5 c1 Seed EGFR-mutant NSCLC cells c2 Treat cells with This compound (72h) c1->c2 w1 Treat cells with This compound (2-4h) c1->w1 c3 Measure cell viability (MTT/MTS Assay) c2->c3 c4 Determine GI50 c3->c4 w2 Lyse cells & quantify protein w1->w2 w3 Western Blot for pEGFR, pAKT, pERK w2->w3 w4 Analyze inhibition of signaling pathways w3->w4

Experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound is a potent and selective irreversible inhibitor of clinically relevant EGFR mutations, including the challenging exon 20 insertion variants. The in vitro data summarized in this guide, along with the detailed experimental protocols, provide a foundational understanding of its biochemical and cellular activity. These methodologies are essential for the preclinical evaluation and continued development of this compound and other novel EGFR tyrosine kinase inhibitors.

References

Andamertinib Target Engagement Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andamertinib (PLB1004) is an orally bioavailable, potent, and selective irreversible tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR).[1][2] Developed by Avistone Biotechnology, this compound is under investigation primarily for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[3][4] Its mechanism of action involves covalent modification of the ATP-binding site within the EGFR kinase domain, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, namely the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] this compound has demonstrated activity against a range of EGFR mutations, including exon 20 insertions, classical mutations (Exon 19 deletions and L858R), and the T790M resistance mutation, with high selectivity over wild-type EGFR.[1][2][5]

This technical guide provides an in-depth overview of key assays for characterizing the target engagement of this compound. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: Potency and Selectivity of this compound

The potency of this compound against various EGFR mutations is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency.

TargetIC50 (nM)Reference
EGFR Exon 20 Insertion Mutations 25.67 - 316.6[2]
Classical EGFR Mutations (Del19, L858R) Potent Inhibition (Specific values not publicly available)[1][2]
T790M Resistance Mutation Potent Inhibition (Specific values not publicly available)[1][2]
Wild-Type EGFR High Selectivity (Specific values not publicly available)[1][2]

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of mutant EGFR, thereby blocking downstream signaling cascades that drive tumor growth.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P This compound This compound This compound->EGFR Irreversible Inhibition RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

This compound inhibits EGFR signaling pathways.

Experimental Protocols

Accurate and reproducible methods are essential for quantifying the target engagement and potency of this compound. The following sections detail protocols for key in vitro and cellular assays.

In Vitro EGFR Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.

Objective: To determine the IC50 value of this compound against wild-type and various mutant forms of the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domains (wild-type and mutants)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[6]

  • ATP

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of each this compound dilution or DMSO (for control).[6]

    • Add 2 µL of recombinant EGFR enzyme solution.[6]

    • Add 2 µL of a substrate/ATP mixture.[6]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[6]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

    • Incubate at room temperature for 30 minutes.[6]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of This compound C Combine this compound, Kinase, and Substrate/ATP in 384-well plate A->C B Prepare Kinase, Substrate, and ATP Mix B->C D Incubate at RT for 60 min C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Workflow for an in vitro EGFR kinase assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Objective: To confirm the binding of this compound to EGFR in intact cells and to determine the cellular EC50 for target engagement.

Materials:

  • NSCLC cell lines expressing target EGFR mutations (e.g., NCI-H1975 for T790M/L858R, PC-9 for exon 19 deletion)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.[7]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[7]

  • Protein Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble EGFR by Western blotting.

  • Data Analysis:

    • Quantify the band intensities for EGFR at each temperature.

    • Normalize the data to the amount of soluble EGFR at the lowest temperature.

    • Plot the percentage of soluble EGFR against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

    • For EC50 determination (Isothermal Dose-Response Format - ITDRF), heat all samples at a single temperature in the steep part of the melt curve and plot the soluble EGFR fraction against the this compound concentration.

CETSA_Workflow A Treat cells with This compound or DMSO B Harvest and resuspend cells A->B C Heat challenge across a temperature gradient B->C D Cell Lysis C->D E Centrifugation to separate soluble and aggregated proteins D->E F Collect supernatant (soluble fraction) E->F G Analyze soluble EGFR by Western Blot F->G H Quantify band intensity and plot melt curves G->H I Determine thermal shift and/or EC50 H->I

Workflow for a Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement Intracellular Kinase Assay

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can quantitatively measure compound binding to a specific protein target in living cells.

Objective: To determine the cellular affinity (EC50) of this compound for EGFR in real-time.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding an EGFR-NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ Kinase Tracer

  • This compound stock solution (in DMSO)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • 96-well white plates

  • Luminometer capable of measuring two wavelengths

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the EGFR-NanoLuc® fusion vector and seed them into 96-well plates.[8]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the NanoBRET™ Tracer to the cells, followed by the this compound dilutions.[8]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours.[8]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.[8]

    • Measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) using a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive displacement of the tracer.

    • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

NanoBRET_Workflow A Transfect cells with EGFR-NanoLuc® construct B Seed cells into 96-well plate A->B C Add NanoBRET™ Tracer B->C D Add serial dilutions of this compound C->D E Incubate at 37°C for 2 hours D->E F Add Nano-Glo® Substrate and Extracellular Inhibitor E->F G Measure Donor and Acceptor Emissions F->G H Calculate BRET ratio G->H I Determine EC50 H->I

References

Andamertinib's Irreversible Binding Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andamertinib (also known as PLB1004) is an orally bioavailable, potent, and selective irreversible tyrosine kinase inhibitor (TKI) of the epidermal growth factor receptor (EGFR).[1][2] It has demonstrated significant activity against a range of EGFR mutations, including the notoriously difficult-to-treat exon 20 insertion mutations, as well as classical activating mutations (Exon 19 deletions and L858R) and the T790M resistance mutation.[1][3] This technical guide provides an in-depth exploration of the core irreversible binding mechanism of this compound, based on established principles of covalent EGFR inhibitors and available preclinical data. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action. This document synthesizes available data and provides detailed, representative experimental protocols and visualizations to illustrate the key concepts of this compound's interaction with its target.

Introduction to this compound

This compound is a mono-anilino-pyrimidine small molecule inhibitor that targets the ATP-binding site of the EGFR tyrosine kinase domain.[1][3][4] Its irreversible binding characteristic is key to its potency and durable target engagement.[1][3] By covalently modifying the EGFR kinase, this compound effectively shuts down the downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[4]

Quantitative Analysis of this compound's Potency

Preclinical data for this compound has demonstrated its potent inhibitory activity against various EGFR mutations. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

EGFR MutationIC50 (nM)
Exon 20 Insertion Mutations25.67 - 316.6

Data sourced from an interim report of a first-in-human dose escalation and expansion study of PLB-1004 (this compound) presented at the American Association for Cancer Research (AACR) Annual Meeting 2023.[3]

Due to the proprietary nature of ongoing drug development, specific kinetic data such as the inhibition constant (Ki) for the initial reversible binding and the rate of inactivation (kinact) for this compound have not been made publicly available. For illustrative purposes, the following table presents hypothetical, yet realistic, quantitative data for a potent irreversible EGFR inhibitor, which would be obtained through the experimental protocols outlined in this guide.

ParameterHypothetical ValueDescription
Ki5 nMDissociation constant for the initial non-covalent binding of this compound to EGFR. A lower value indicates higher affinity.
kinact0.1 min-1The maximal rate of covalent bond formation at saturating concentrations of the inhibitor.
kinact/Ki2.0 x 107 M-1min-1The second-order rate constant, representing the overall efficiency of the irreversible inhibition.
Mass Shift (Da)+ [Molecular Weight of this compound]Expected mass increase of the EGFR protein upon covalent modification by this compound, as would be detected by mass spectrometry.

This data is illustrative and intended to represent typical values for a potent irreversible EGFR inhibitor.

The Covalent Binding Mechanism of this compound

The irreversible inhibition by this compound is achieved through the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR kinase domain. For the vast majority of irreversible EGFR TKIs, this critical residue is Cysteine 797 (Cys797). It is highly probable that this compound follows this established mechanism. The process can be conceptualized as a two-step mechanism:

  • Reversible Binding: this compound first binds non-covalently to the ATP-binding site of EGFR. This initial interaction is driven by hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Covalent Bond Formation: Following the initial binding, a reactive moiety on the this compound molecule, likely an electrophilic group, is positioned in close proximity to the nucleophilic thiol group of Cys797. This facilitates a Michael addition reaction, resulting in a stable covalent bond between the drug and the enzyme.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation This compound This compound Reversible_Complex This compound-EGFR Complex (Non-covalent) This compound->Reversible_Complex Ki EGFR_Inactive EGFR (Cys797) EGFR_Inactive->Reversible_Complex Covalent_Complex This compound-EGFR Adduct (Covalent) Reversible_Complex->Covalent_Complex kinact

This compound's two-step irreversible binding mechanism.

Impact on EGFR Signaling

By irreversibly occupying the ATP-binding site, this compound prevents the binding of ATP, which is essential for the kinase activity of EGFR. This blockage inhibits the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that drive tumor growth and survival.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway and its inhibition by this compound.

Experimental Protocols

The following sections describe detailed methodologies for key experiments that are typically used to characterize the irreversible binding mechanism of a covalent inhibitor like this compound.

Mass Spectrometry for Confirmation of Covalent Adduct Formation

Objective: To confirm the covalent binding of this compound to EGFR and identify the specific amino acid residue modified.

Methodology:

  • Protein Incubation: Recombinant human EGFR kinase domain is incubated with a molar excess of this compound at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). A control sample with vehicle (e.g., DMSO) is also prepared.

  • Sample Preparation: The reaction is quenched, and the protein is denatured, reduced, and alkylated. The protein is then digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra are analyzed to identify peptides that show a mass shift corresponding to the molecular weight of this compound. Fragmentation data (MS/MS) is used to pinpoint the exact amino acid residue that has been covalently modified.

Mass_Spec_Workflow cluster_incubation Incubation cluster_prep Sample Preparation cluster_analysis Analysis EGFR EGFR Protein Incubation Incubate at 37°C EGFR->Incubation This compound This compound This compound->Incubation Digestion Trypsin Digestion Incubation->Digestion Denature, Reduce, Alkylate LC Liquid Chromatography Digestion->LC Peptide Mixture MSMS Tandem Mass Spectrometry LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Workflow for mass spectrometry-based confirmation of covalent binding.

Determination of Kinetic Parameters (kinact and Ki)

Objective: To determine the kinetic constants that define the two-step irreversible inhibition mechanism.

Methodology:

  • Enzyme Activity Assay: A continuous or discontinuous enzyme activity assay is established to monitor EGFR kinase activity (e.g., by measuring the phosphorylation of a substrate peptide).

  • Progress Curve Analysis: The EGFR enzyme is pre-incubated with various concentrations of this compound for different durations. The enzymatic reaction is then initiated by the addition of ATP and the substrate.

  • Data Acquisition: The rate of product formation is measured over time for each inhibitor concentration.

  • Kinetic Modeling: The resulting progress curves are fitted to the kinetic model for irreversible inhibition. The observed rate of inactivation (kobs) is determined for each this compound concentration.

  • Determination of kinact and Ki: The values of kobs are plotted against the inhibitor concentration. This plot is then fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the values of kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at which the inactivation rate is half-maximal).

Conclusion

This compound is a promising irreversible EGFR TKI with potent activity against a range of clinically relevant mutations. Its mechanism of action, centered on the covalent modification of a key cysteine residue in the EGFR ATP-binding pocket, provides a strong rationale for its durable clinical efficacy. The experimental approaches detailed in this guide represent the standard methodologies for a thorough characterization of its irreversible binding mechanism. Further public disclosure of specific experimental data will be invaluable in fully elucidating the nuanced interactions of this compound with its target.

References

Andamertinib: An In-Depth Analysis of Off-Target Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Andamertinib (also known as PLB1004) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) being developed by Avistone Biotechnology.[1][2] It is specifically designed to target EGFR mutations, including exon 20 insertions, which are prevalent in non-small cell lung cancer (NSCLC) and are often resistant to earlier-generation TKIs.[3][4] Preclinical and clinical data suggest that this compound is a potent and highly selective inhibitor of these mutant forms of EGFR over the wild-type protein.[1][3] This high degree of selectivity is a key design feature aimed at minimizing off-target effects and improving the therapeutic window.[4]

This technical guide provides a comprehensive overview of the publicly available information regarding this compound's kinase activity profile, with a specific focus on its off-target interactions. While detailed, quantitative kinome scan data for this compound is not yet publicly available, this document will outline the methodologies typically used for such profiling and present a template for how such data would be structured and interpreted. To illustrate the principles of off-target analysis and fulfill the visualization requirements of this guide, data from a well-characterized, publicly documented kinase inhibitor will be used as a surrogate.

Introduction to this compound and Kinase Selectivity

This compound is a mono-anilino-pyrimidine compound that covalently binds to the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity.[3][4] This mechanism effectively blocks downstream pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] The primary indication for this compound is the treatment of NSCLC harboring specific EGFR mutations.[2]

A critical aspect of the preclinical characterization of any kinase inhibitor is the determination of its selectivity profile. Kinase inhibitors are rarely, if ever, completely specific for their intended target. Off-target activity, where the drug inhibits other kinases, can lead to unforeseen side effects or, in some cases, contribute to the drug's therapeutic efficacy through polypharmacology. Therefore, a thorough understanding of an inhibitor's interactions across the human kinome is essential for its safe and effective development.

On-Target Activity of this compound

This compound has demonstrated potent inhibitory activity against clinically relevant EGFR mutations. An abstract from a first-in-human study reported IC50 values ranging from 25.67 to 316.6 nM against various EGFR exon 20 insertion mutations.[3] The molecule also potently targets classical EGFR mutations such as Exon 19 deletions (ExDel19), L858R, and the T790M resistance mutation, while showing a high degree of selectivity over wild-type EGFR.[3]

Table 1: Summary of this compound On-Target EGFR Inhibition

EGFR MutationIC50 Range (nM)Reference
Exon 20 Insertions25.67 - 316.6[3]
Exon 19 DeletionData not specified[3]
L858RData not specified[3]
T790MData not specified[3]

Note: Specific IC50 values for each mutation are not detailed in the publicly available abstracts.

Off-Target Kinase Activity of this compound: Data and Analysis

As of the date of this document, a comprehensive, quantitative analysis of this compound's off-target kinase activity, such as a full kinome scan, has not been made publicly available by Avistone Biotechnology or in peer-reviewed literature. Such studies are a standard component of preclinical development and are crucial for understanding the full pharmacological profile of a drug candidate.

In the absence of specific data for this compound, this section will serve as a template for how such information would be presented and analyzed. The following table uses hypothetical data to illustrate the format for summarizing off-target kinase inhibition.

Table 2: Illustrative Off-Target Kinase Inhibition Profile (Hypothetical Data)

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Kinase FamilyPotential Biological Implication
SRC85%150Tyrosine KinaseInhibition of cell growth, migration, and invasion.
ABL172%450Tyrosine KinasePotential for activity in certain leukemias.
LCK65%800Tyrosine KinaseImmunomodulatory effects.
Aurora A40%>1000Serine/Threonine KinasePotential for effects on cell cycle progression.
ROCK125%>1000Serine/Threonine KinasePotential for effects on cell motility and morphology.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro screening against a large panel of purified kinases. Several methodologies are commonly employed in the pharmaceutical industry.

Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This is a traditional and highly reliable method for measuring kinase activity.

Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a specific protein or peptide substrate by the target kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a substrate peptide or protein, and the test compound (e.g., this compound) at various concentrations in a microtiter plate.

  • Initiation: The kinase reaction is initiated by the addition of a solution containing [γ-³³P]ATP and necessary cofactors (e.g., MgCl₂).

  • Incubation: The reaction is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose filter paper, which binds the substrate but not the ATP.

  • Washing: The filter paper is washed to remove any unbound radiolabeled ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This is a popular non-radiometric method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

General Protocol:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microtiter plate.

  • ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: A "Kinase Detection Reagent" is added, which contains enzymes to convert ADP to ATP and luciferase to generate a luminescent signal from the newly synthesized ATP.

  • Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is correlated with kinase activity, and IC50 values are calculated as described for the radiometric assay.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for determining the off-target profile of a kinase inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Compound Test Compound (e.g., this compound) Plate Assay Plate Preparation (Compound Titration) Compound->Plate KinasePanel Panel of Purified Kinases KinasePanel->Plate Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Plate Reaction Kinase Reaction Plate->Reaction Detection Signal Detection (e.g., Luminescence, Radioactivity) Reaction->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization to Controls RawData->Normalization CurveFit Dose-Response Curve Fitting Normalization->CurveFit IC50 IC50 Value Determination CurveFit->IC50 Profile Kinase Selectivity Profile IC50->Profile

Caption: Workflow for in vitro kinase selectivity profiling.

This compound's On-Target EGFR Signaling Pathway

This diagram illustrates the EGFR signaling pathway that is inhibited by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: On-target signaling pathways inhibited by this compound.

Conclusion and Future Directions

This compound is a promising, highly selective EGFR-TKI with potent activity against clinically relevant mutations in NSCLC. While its on-target effects are increasingly well-documented through ongoing clinical trials, a detailed public disclosure of its off-target kinase activity is currently lacking. A comprehensive understanding of its kinome-wide selectivity will be invaluable for anticipating potential side effects, identifying opportunities for combination therapies, and fully elucidating its mechanism of action. As this compound progresses through clinical development, it is anticipated that more detailed preclinical data, including its off-target kinase profile, will be published, providing a clearer picture of its overall pharmacological properties.

References

Methodological & Application

Andamertinib (PLB1004) in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andamertinib (also known as PLB1004) is an orally bioavailable, potent, and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Developed by Avistone Biotechnology, this compound is under investigation for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[3] Preclinical studies have indicated its efficacy against various EGFR mutations, including the notoriously difficult-to-treat exon 20 insertion mutations, as well as classical mutations such as exon 19 deletions (Del19), L858R, and the T790M resistance mutation.[1][4] This document provides an overview of the application of this compound in NSCLC xenograft models, including its mechanism of action, representative experimental protocols, and data presentation.

Mechanism of Action

This compound functions by irreversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain. This action blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2] The primary pathways inhibited by this compound include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. By disrupting these signaling cascades, this compound can induce apoptosis (programmed cell death) and inhibit tumor growth in NSCLC cells harboring activating EGFR mutations.

EGFR Signaling Pathway Inhibition by this compound

EGFR_Pathway EGFR Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation Growth Cell Growth mTOR->Growth This compound This compound This compound->EGFR

Caption: this compound inhibits EGFR, blocking downstream signaling pathways.

Experimental Protocols for NSCLC Xenograft Models

While specific preclinical data for this compound has been mentioned in corporate announcements, detailed protocols from peer-reviewed publications are not yet publicly available.[1][4][5] Therefore, the following sections provide a representative, generalized protocol for evaluating the efficacy of a targeted agent like this compound in an NSCLC xenograft model.

Cell Lines and Culture

A variety of human NSCLC cell lines with different EGFR mutation statuses can be utilized. The choice of cell line is critical for studying the specific inhibitory effects of this compound.

Cell LineEGFR Mutation Status
NCI-H1975L858R, T790M
PC-9Exon 19 Deletion
HCC827Exon 19 Deletion
A549EGFR Wild-Type

Protocol:

  • Culture NSCLC cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Routinely passage cells upon reaching 80-90% confluency.

  • Prior to implantation, harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

Animal Husbandry and Xenograft Establishment

Immunodeficient mice are essential for preventing the rejection of human tumor xenografts.

Protocol:

  • Use 6-8 week old female athymic nude mice (nu/nu) or SCID mice.

  • Acclimatize animals for at least one week before the start of the experiment.

  • Subcutaneously inject 1 x 10^6 cells (in 0.1 mL of the cell suspension) into the right flank of each mouse.

  • Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment and control groups.

Drug Administration and Monitoring

This compound is an orally administered small molecule.[3]

Protocol:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).

  • Administer this compound orally (p.o.) once daily (QD) at predetermined dose levels (e.g., 10, 30, 100 mg/kg).

  • The control group should receive the vehicle only.

  • Continue treatment for a specified period (e.g., 21-28 days).

  • Monitor animal body weight and overall health daily as indicators of toxicity.

  • Measure tumor volume twice weekly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Experimental Workflow Diagram

Xenograft_Workflow A NSCLC Cell Culture (e.g., NCI-H1975) B Cell Harvest and Preparation A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound/Vehicle Administration (Oral, QD) E->F G Tumor Volume and Body Weight Measurement F->G H Endpoint: Tumor Excision and Analysis G->H

Caption: Workflow for an NSCLC xenograft efficacy study.

Data Presentation

Quantitative data from xenograft studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Tumor Growth Inhibition

The primary endpoint of a xenograft study is typically tumor growth inhibition (TGI).

Representative Data Table:

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTGI (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+2.5
This compound10875 ± 11030+1.8
This compound30450 ± 8564-0.5
This compound100150 ± 4088-3.2

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific preclinical data for this compound is not publicly available.

Conclusion

This compound is a promising EGFR-TKI with demonstrated preclinical activity against a range of EGFR mutations implicated in NSCLC. The use of NSCLC xenograft models is a critical step in the preclinical evaluation of this compound, providing essential data on its in vivo efficacy and tolerability. The protocols and data presentation formats outlined in these application notes provide a framework for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of this compound and other novel targeted therapies. As more detailed data from Avistone Biotechnology becomes publicly available through publications or conference presentations, these protocols can be further refined.

References

Application Notes and Protocols for Preclinical Evaluation of Andamertinib in Brain Metastasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brain metastases represent a significant clinical challenge in the treatment of various cancers, particularly in non-small cell lung cancer (NSCLC). The blood-brain barrier (BBB) restricts the efficacy of many systemic therapies, necessitating the development of novel agents with improved central nervous system (CNS) penetration and activity. Andamertinib (TQ-B3139) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promise in clinical trials for NSCLC.[1] Its mechanism of action involves the inhibition of EGFR, which in many cancers, is mutated or overexpressed, leading to uncontrolled cell proliferation and survival through downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1]

These application notes provide a comprehensive overview of preclinical models and experimental protocols to evaluate the efficacy of this compound in the context of brain metastasis. The methodologies described are based on established preclinical models for other EGFR-TKIs, such as osimertinib (B560133) and almonertinib, which have been investigated for their activity against brain metastases.[2][3][4][5]

Preclinical Models for Brain Metastasis

The selection of an appropriate preclinical model is crucial for studying the biology of brain metastasis and evaluating the therapeutic potential of novel agents.[6][7][8][9][10] Both in vitro and in vivo models are essential to gain a comprehensive understanding of a drug's efficacy.

In Vitro Models:

  • Cell Lines: Brain-seeking metastatic cell lines are instrumental. These can be developed through in vivo selection, where parental cancer cells are injected into an animal model (e.g., via intracardiac or intracarotid injection), and the cells that metastasize to the brain are harvested and cultured.[8] For NSCLC, EGFR-mutant cell lines such as PC-9 are commonly used.[3]

  • Blood-Brain Barrier Models: In vitro models of the BBB, such as transwell assays with brain endothelial cells, can be used to assess the ability of this compound to cross this critical barrier.

In Vivo Models:

  • Orthotopic (Intracranial) Injection Model: This model involves the direct injection of cancer cells into the brain parenchyma of immunodeficient mice.[9][10][11] It is a reproducible method to study the growth of tumors within the brain microenvironment.

  • Experimental Metastasis (Intracardiac/Tail Vein Injection) Model: To mimic the hematogenous spread of cancer cells to the brain, tumor cells can be injected into the arterial circulation (intracardiac) or venous circulation (tail vein).[8][11] This model allows for the investigation of the entire metastatic cascade, from extravasation to colonization in the brain.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on brain metastatic cancer cells.

Materials:

  • Brain metastatic cancer cell line (e.g., PC-9-BrM3)

  • This compound

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using the chosen assay according to the manufacturer's instructions.

  • Measure absorbance or luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

Protocol 2: In Vivo Orthotopic Brain Metastasis Model

Objective: To evaluate the in vivo efficacy of this compound on the growth of brain tumors.

Materials:

  • Brain metastatic cancer cell line expressing a reporter gene (e.g., Luciferase)

  • Immunodeficient mice (e.g., nude or SCID)

  • This compound

  • Stereotactic injection apparatus

  • Bioluminescence imaging system

Procedure:

  • Anesthetize the mice and secure them in the stereotactic frame.

  • Inject 1 x 10^5 cancer cells in 5 µL of PBS into the right striatum of the brain.

  • Monitor tumor growth weekly using bioluminescence imaging.

  • Once tumors are established (detectable bioluminescent signal), randomize the mice into treatment and control groups.

  • Administer this compound orally once daily at a predetermined dose. The control group receives the vehicle.

  • Monitor tumor burden via bioluminescence imaging and record the body weight of the mice weekly.

  • At the end of the study (based on tumor burden or clinical signs), euthanize the mice and collect the brains for histological and molecular analysis.

  • Analyze the expression of proliferation markers like Ki-67 using immunohistochemistry.[3]

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on downstream EGFR signaling pathways in brain metastatic cells.

Materials:

  • Brain metastatic cancer cells treated with this compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer system

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cancer cells with this compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the changes in protein phosphorylation.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against Brain Metastatic Cell Lines

Cell LineEGFR Mutation StatusThis compound IC50 (nM)
PC-9-BrM3Exon 19 deletionHypothetical Value
H1975-BrML858R, T790MHypothetical Value
A549-BrMEGFR Wild-TypeHypothetical Value

Table 2: In Vivo Efficacy of this compound in an Orthotopic Brain Metastasis Model

Treatment GroupDose (mg/kg)Mean Tumor Bioluminescence (photons/s) at Day 21Tumor Growth Inhibition (%)Median Survival (days)
Vehicle Control-Hypothetical Value-Hypothetical Value
This compound25Hypothetical ValueHypothetical ValueHypothetical Value
This compound50Hypothetical ValueHypothetical ValueHypothetical Value

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound's mechanism of action in inhibiting EGFR signaling pathways.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis CellCulture 1. Culture Brain Metastatic Cells Treatment 2. Treat with This compound CellCulture->Treatment Viability 3. Assess Cell Viability (IC50) Treatment->Viability WesternBlot 4. Western Blot for Signaling Pathways Treatment->WesternBlot Implantation 1. Intracranial Cell Implantation TumorGrowth 2. Monitor Tumor Growth (Bioluminescence) Implantation->TumorGrowth DrugAdmin 3. Administer This compound TumorGrowth->DrugAdmin Monitoring 4. Continue Monitoring & Survival Analysis DrugAdmin->Monitoring Analysis 5. Histological & Molecular Analysis Monitoring->Analysis

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols: Determination of Andamertinib (PLB1004) IC50 in EGFR Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andamertinib (PLB1004) is a potent and irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Avistone Biotechnology.[1][2] It is a mono-anilino-pyrimidine small molecule designed to target various EGFR mutations implicated in non-small cell lung cancer (NSCLC), including classical activating mutations (Exon 19 deletions and L858R), the T790M resistance mutation, and notoriously difficult-to-treat exon 20 insertion mutations.[1][3] Preclinical data have demonstrated that this compound exhibits a high degree of selectivity for mutant EGFR over wild-type EGFR, suggesting a potentially favorable therapeutic window.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in EGFR mutant cancer cell lines, a critical parameter for evaluating its potency and cellular activity.

Mechanism of Action

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth. This compound exerts its therapeutic effect by covalently binding to the ATP-binding site within the kinase domain of mutant EGFR. This irreversible inhibition blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inducing apoptosis and inhibiting tumor growth.[4][5]

EGFR Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR Ras RAS EGFR->Ras PI3K PI3K EGFR->PI3K Raf RAF Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation This compound This compound This compound->EGFR

Figure 1: Mechanism of this compound in EGFR Mutant Cells.

Data Presentation: In Vitro Activity of this compound

This compound has demonstrated potent inhibitory activity against a range of EGFR mutations in preclinical studies. The IC50 values vary depending on the specific mutation. Below is a summary of the reported in vitro activity of this compound.

EGFR MutationCell Line/Enzyme AssayIC50 (nM)
Exon 20 Insertions Various25.67 - 316.6
Exon 19 Deletion Not SpecifiedPotent Activity Reported
L858R Not SpecifiedPotent Activity Reported
T790M Not SpecifiedPotent Activity Reported
Note: The IC50 values for Exon 20 insertion mutations are presented as a range based on available preclinical data.[3] Specific IC50 values for individual Exon 19 deletion, L858R, and T790M mutations have been reported as potent but are not publicly available in a detailed breakdown.[1][2]

Experimental Protocols

The following is a detailed protocol for determining the IC50 of this compound in EGFR mutant cancer cell lines using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.

Materials and Reagents
  • EGFR mutant cancer cell lines (e.g., NCI-H1975 [L858R, T790M], HCC827 [delE746-A750], Ba/F3 cells engineered to express specific EGFR mutations)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound (PLB1004)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear or opaque-walled tissue culture plates

  • Cell viability reagent (e.g., MTT solution [5 mg/mL in PBS] or CellTiter-Glo® Luminescent Cell Viability Assay kit)

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (absorbance or luminescence)

Experimental Workflow

IC50 Determination Workflow A 1. Cell Seeding Seed EGFR mutant cells in 96-well plates. B 2. Compound Preparation Prepare serial dilutions of this compound. A->B C 3. Cell Treatment Add this compound dilutions to the cells. B->C D 4. Incubation Incubate for 72 hours. C->D E 5. Viability Assay Add cell viability reagent (e.g., MTT, CellTiter-Glo). D->E F 6. Data Acquisition Measure absorbance or luminescence. E->F G 7. Data Analysis Calculate IC50 values using non-linear regression. F->G

Figure 2: Experimental workflow for IC50 determination.
Step-by-Step Protocol

  • Cell Seeding:

    • Culture EGFR mutant cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.

    • Seed the cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).

    • Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Carefully remove the culture medium from the 96-well plates.

    • Add 100 µL of the various concentrations of this compound or the vehicle control to the respective wells.

    • Include wells with untreated cells as a positive control for cell viability.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay (MTT Assay Example):

    • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response curve) with software such as GraphPad Prism to calculate the IC50 value.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for determining the IC50 of this compound in EGFR mutant cell lines. The potent and selective inhibitory activity of this compound against various clinically relevant EGFR mutations underscores its potential as a promising therapeutic agent for NSCLC. Accurate and reproducible determination of its IC50 is fundamental for further preclinical and clinical development.

References

Application Notes and Protocols: In Vitro Analysis of Andamertinib in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Andamertinib (PLB-1004) is a potent, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets both sensitizing EGFR mutations and the T790M resistance mutation.[1] While showing promise as a monotherapy, combining this compound with traditional cytotoxic chemotherapy is a rational strategy to enhance anti-tumor efficacy and overcome potential resistance mechanisms in cancers such as non-small cell lung cancer (NSCLC).[2][3]

These application notes provide a comprehensive framework for the in vitro evaluation of this compound in combination with standard chemotherapeutic agents. Due to the absence of publicly available in vitro data for this compound combination therapy, the protocols and representative data herein are based on studies of other third-generation EGFR TKIs, such as Osimertinib and Aumolertinib, combined with platinum-based agents (e.g., cisplatin) and pemetrexed. Researchers should adapt these protocols to their specific experimental needs.

Signaling Pathway and Mechanism of Action

This compound inhibits the autophosphorylation of the EGFR kinase domain, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] The combination with chemotherapy aims to attack cancer cells through complementary mechanisms: this compound blocks specific signaling pathways driving tumor growth, while chemotherapy induces DNA damage and mitotic catastrophe.

EGFR_Signaling_Pathway cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation This compound This compound This compound->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Chemotherapy Chemotherapy (e.g., Cisplatin, Pemetrexed) DNA_Damage DNA Damage & Mitotic Catastrophe Chemotherapy->DNA_Damage

Caption: EGFR signaling pathway and points of inhibition by this compound and Chemotherapy.

Data Presentation: Synergistic Effects of EGFR TKI and Chemotherapy (Proxy Data)

The following tables summarize representative data from in vitro studies on the combination of third-generation EGFR TKIs with chemotherapy in NSCLC cell lines.

Table 1: IC50 Values of a Third-Generation EGFR TKI (Aumolertinib) and Pemetrexed in NSCLC Cell Lines.

Cell LineEGFR StatusAumolertinib IC50 (nM)Pemetrexed IC50 (µM)
H1975L858R/T790M15.6 ± 2.10.8 ± 0.1
HCC827del1910.2 ± 1.50.5 ± 0.07
A549Wild-Type>10001.2 ± 0.2

Data adapted from studies on Aumolertinib, a third-generation EGFR TKI.

Table 2: Combination Index (CI) Values for Aumolertinib and Pemetrexed Combination.

Cell LineCombination ScheduleCI Value at ED50Interpretation
H1975Pemetrexed followed by Aumolertinib< 1Synergy
HCC827Pemetrexed followed by Aumolertinib< 1Synergy
A549Pemetrexed followed by Aumolertinib> 1Antagonism
H1975Concurrent Administration≈ 1Additive Effect

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The sequence of administration can significantly impact the synergistic effect.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the combination of this compound and chemotherapy.

Protocol 1: Cell Viability and Synergy Assessment using MTT Assay

This protocol determines the cytotoxic effects of this compound in combination with a chemotherapeutic agent on NSCLC cell lines.

MTT_Workflow cluster_workflow Experimental Workflow: Cell Viability (MTT Assay) A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Single agents & Combinations) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) & Solubilize Formazan (B1609692) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (IC50 & Combination Index) F->G

Caption: Workflow for in vitro cell viability and synergy analysis using the MTT assay.

Materials:

  • NSCLC cell lines (e.g., H1975 for EGFR T790M mutation, A549 for wild-type EGFR)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Chemotherapeutic agent (e.g., Cisplatin, Pemetrexed)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[5]

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]

  • Drug Treatment: Prepare serial dilutions of this compound, the chemotherapy agent, and their combinations at various ratios in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle-treated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[5]

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy.[7]

Protocol 2: Western Blot Analysis of EGFR Signaling Pathway

This protocol assesses the effect of this compound, alone and in combination with chemotherapy, on the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, chemotherapy, or the combination for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer per well.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[4]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[4] Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).

Protocol 3: Cell Migration Assay (Wound Healing)

This assay evaluates the effect of the drug combination on the migratory capacity of cancer cells.

Materials:

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Methodology:

  • Cell Seeding: Seed cells in 6-well plates and grow to a confluent monolayer.

  • Creating the "Wound": Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.

  • Treatment: Wash with PBS to remove detached cells and replace with fresh medium containing the drugs (single agents and combination).

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Conclusion

The provided protocols and representative data offer a robust starting point for investigating the in vitro combination of this compound with chemotherapy. These assays are crucial for determining synergistic interactions, elucidating the underlying molecular mechanisms, and providing a strong rationale for further preclinical and clinical development of this compound-based combination therapies. It is imperative for researchers to optimize these general protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Andamertinib and MET Inhibitor Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of this resistance is the amplification or overexpression of the MET proto-oncogene, which leads to bypass signaling and continued tumor cell proliferation and survival.[1] Andamertinib (PLB1004) is a potent and selective irreversible EGFR-TKI that targets various EGFR mutations.[2] Vebreltinib is a potent and selective MET inhibitor.[2] The combination of this compound with a MET inhibitor like vebreltinib represents a rational therapeutic strategy to overcome MET-driven resistance to EGFR inhibitors.[2]

These application notes provide an overview of the preclinical and clinical evaluation of this compound in combination with a MET inhibitor, along with detailed protocols for key experimental procedures.

Signaling Pathways and Rationale for Combination

EGFR and MET are both receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, promoting cell growth, proliferation, and survival.[3] In EGFR-mutant NSCLC, tumor cells are dependent on EGFR signaling. However, under the selective pressure of EGFR TKIs, some cancer cells can develop resistance by amplifying the MET gene. This leads to MET receptor hyperactivation, which can then reactivate the PI3K/AKT and/or MAPK pathways, bypassing the EGFR blockade.[1]

The combination of an EGFR inhibitor (this compound) and a MET inhibitor (vebreltinib) is designed to simultaneously block both the primary oncogenic driver (EGFR) and the resistance pathway (MET), leading to a more potent and durable anti-tumor response.

EGFR_MET_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->RAS MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (EGFR Inhibitor) This compound->EGFR Inhibits Vebreltinib Vebreltinib (MET Inhibitor) Vebreltinib->MET Inhibits

Figure 1: Simplified EGFR and MET Signaling Pathways and Inhibition.

Preclinical Data

While specific preclinical data for the this compound and vebreltinib combination is not extensively published, studies on similar combinations of EGFR and MET inhibitors have demonstrated synergistic effects in vitro and in vivo.

In Vitro Synergy

The synergistic effect of combining an EGFR inhibitor and a MET inhibitor can be quantified by calculating the Combination Index (CI) based on the Chou-Talalay method.[4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4]

Table 1: Representative In Vitro Synergy Data for EGFRi and METi Combination

Cell Line EGFR Mutation MET Status Drug Combination IC50 (Single Agent) IC50 (Combination) Combination Index (CI)
HCC827-ER exon 19 del MET amplified Erlotinib + Crizotinib >10 µM (Erlotinib) 0.1 µM (Erlotinib) < 1

| H1975 | L858R, T790M | MET normal | WZ4002 + E7050 | 25 nM (WZ4002) | 5 nM (WZ4002) | < 1 |

Note: This table presents illustrative data from studies on different EGFR and MET inhibitor combinations to demonstrate the expected synergistic effects. Specific data for this compound and vebreltinib is not yet publicly available.

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models are crucial for evaluating the anti-tumor efficacy of drug combinations.

Table 2: Representative In Vivo Efficacy of EGFRi and METi Combination in a PDX Model

Treatment Group Dosing Tumor Growth Inhibition (%)
Vehicle - 0
This compound (EGFRi) [Dose] [Expected TGI]
Vebreltinib (METi) [Dose] [Expected TGI]

| this compound + Vebreltinib | [Dose] | [Expected Synergistic TGI] |

Note: This table is a template for presenting in vivo data. Specific tumor growth inhibition (TGI) values for the this compound and vebreltinib combination are not yet publicly available.

Clinical Data: The KYLIN-1 Study

The KYLIN-1 study is a Phase Ib/II clinical trial evaluating the combination of vebreltinib (a MET inhibitor) and this compound (PLB1004, an EGFR inhibitor) in patients with EGFR-mutated NSCLC with MET amplification or overexpression after failing prior EGFR-TKI treatment.[2]

Table 3: Clinical Efficacy of Vebreltinib and this compound in the KYLIN-1 Study [2]

Parameter All Patients (n=56) Patients with Brain Metastases (n=19)
Dosing Regimen Vebreltinib 150mg BID + this compound 80mg QD Vebreltinib 150mg BID + this compound 80mg QD
Confirmed Overall Response Rate (ORR) 50.0% 42.1%

| Median Progression-Free Survival (mPFS) | 9.9 months | 9.5 months |

Grade 3 or higher treatment-related adverse events (TRAEs) occurred in 19.6% of patients, with no treatment discontinuations or deaths due to TRAEs.[2]

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound and a MET inhibitor, alone and in combination, and to calculate the Combination Index (CI).

Cell_Viability_Workflow cluster_workflow Cell Viability and Synergy Assessment Workflow A 1. Seed cells in 96-well plates B 2. Treat with serial dilutions of This compound, MET inhibitor, and combinations A->B C 3. Incubate for 72 hours B->C D 4. Perform MTT or similar cell viability assay C->D E 5. Measure absorbance or luminescence D->E F 6. Calculate IC50 values and Combination Index (CI) E->F

Figure 2: Workflow for in vitro cell viability and synergy assessment.

Materials:

  • NSCLC cell lines (e.g., those with acquired resistance to EGFR TKIs and MET amplification)

  • This compound and MET inhibitor (e.g., Vebreltinib)

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the MET inhibitor in DMSO.

    • Perform serial dilutions of each drug individually and in combination at a fixed ratio (e.g., based on their individual IC50 values).

    • Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination using non-linear regression analysis.

    • Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.[4]

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation

This protocol is for assessing the effect of the drug combination on the phosphorylation status of key proteins in the EGFR and MET signaling pathways.

Materials:

  • NSCLC cells

  • This compound and MET inhibitor

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-MET, anti-total MET, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the MET inhibitor, or the combination at specified concentrations for a set time (e.g., 2, 6, or 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of the anti-tumor efficacy of the this compound and MET inhibitor combination in a mouse xenograft model.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow A 1. Subcutaneous injection of NSCLC cells into mice B 2. Monitor tumor growth A->B C 3. Randomize mice into treatment groups when tumors reach ~100-150 mm³ B->C D 4. Administer drugs (Vehicle, This compound, MET inhibitor, Combination) C->D E 5. Measure tumor volume and body weight regularly D->E F 6. Analyze data: Tumor Growth Inhibition (TGI) and survival E->F

Figure 3: Workflow for in vivo xenograft studies.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • NSCLC cells with MET-driven resistance to EGFR TKIs

  • This compound and MET inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cells in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: MET inhibitor

    • Group 4: this compound + MET inhibitor

  • Drug Administration: Administer the drugs according to the predetermined schedule and route (e.g., oral gavage).

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Euthanasia and Analysis: Euthanize mice when tumors reach the maximum allowed size or at the end of the study.

    • Calculate Tumor Growth Inhibition (TGI).

    • Perform survival analysis.

    • Excise tumors for further analysis (e.g., immunohistochemistry for p-EGFR, p-MET, Ki-67, etc.).

Conclusion

The combination of this compound with a MET inhibitor is a promising strategy for overcoming acquired resistance in EGFR-mutant NSCLC driven by MET amplification. The clinical data from the KYLIN-1 study demonstrates significant efficacy and a manageable safety profile for the combination of vebreltinib and this compound.[2] The provided protocols offer a framework for the preclinical evaluation of this and similar combination therapies, which are essential for further drug development and for elucidating the underlying mechanisms of synergy.

References

Application Notes and Protocols for Andamertinib in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived organoids (PDOs) are three-dimensional, in vitro culture systems that recapitulate the genetic and phenotypic characteristics of a patient's tumor.[1][2][3] As such, they represent a powerful preclinical model for testing the efficacy of targeted therapies. Andamertinib is a potent and irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) mutations, including exon 20 insertions, which are often resistant to other EGFR TKIs.[4][5][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing patient-derived organoids from non-small cell lung cancer (NSCLC) to evaluate the therapeutic potential of this compound.

Mechanism of Action: this compound and the EGFR Signaling Pathway

This compound is an orally bioavailable small molecule that functions as a selective and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] In many cancers, including non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, triggering downstream signaling cascades that promote cell proliferation, survival, and differentiation.[4][8] this compound binds to the ATP-binding site within the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent activation of key signaling pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][8] By disrupting these oncogenic signals, this compound can induce apoptosis and inhibit the growth of tumor cells harboring specific EGFR mutations.[4]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->P Inhibits Grb2_SOS Grb2/SOS P->Grb2_SOS PI3K PI3K P->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway and this compound Inhibition.

Experimental Protocols

Protocol 1: Generation of Patient-Derived Organoids from NSCLC Tumor Tissue

This protocol outlines the steps for establishing patient-derived organoids from fresh NSCLC tumor biopsies or resections.

Materials:

  • Fresh tumor tissue in transport medium

  • Advanced DMEM/F12 medium

  • Penicillin-Streptomycin

  • Collagenase Type II

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Basement Membrane Extract (BME), such as Matrigel®

  • Organoid growth medium (specific formulations may vary, but typically contain growth factors such as EGF, Noggin, R-spondin1, FGF10, and inhibitors like A83-01 and Y-27632)

  • 6-well and 24-well cell culture plates

  • Cell strainers (70 µm)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Wash the tumor tissue with cold Advanced DMEM/F12 medium supplemented with Penicillin-Streptomycin.

    • Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a conical tube containing a digestion solution of Collagenase Type II and DNase I in Advanced DMEM/F12.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

    • Neutralize the digestion by adding an equal volume of Advanced DMEM/F12 with 10% FBS.

  • Cell Isolation:

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the filtered suspension to pellet the cells.

    • Wash the cell pellet with cold Advanced DMEM/F12.

  • Organoid Seeding:

    • Resuspend the cell pellet in a small volume of organoid growth medium.

    • Mix the cell suspension with BME at a 1:1 ratio on ice.

    • Plate droplets of the cell-BME mixture into pre-warmed 24-well plates.

    • Allow the droplets to solidify at 37°C for 15-30 minutes.

    • Gently add pre-warmed organoid growth medium to each well.

  • Organoid Culture and Maintenance:

    • Culture the organoids in a 37°C, 5% CO2 incubator.

    • Change the medium every 2-3 days.

    • Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh BME.

Protocol 2: Drug Sensitivity and Viability Assay with this compound

This protocol describes how to assess the efficacy of this compound on established NSCLC patient-derived organoids.

Materials:

  • Established NSCLC organoid cultures

  • This compound (stock solution in DMSO)

  • Organoid growth medium

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)

  • Luminometer or plate reader

Procedure:

  • Organoid Plating for Drug Screening:

    • Harvest mature organoids and dissociate them into small fragments or single cells.

    • Count the viable cells.

    • Resuspend the organoid fragments/cells in BME and plate into a 96-well plate.

    • Allow the BME to solidify and add organoid growth medium.

    • Culture for 2-3 days to allow organoids to reform.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in organoid growth medium. A typical concentration range to test would be from 0.001 µM to 10 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known effective cytotoxic agent).

    • Carefully remove the existing medium from the organoid-containing wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate at 37°C, 5% CO2 for 72 hours.

  • Cell Viability Assessment:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).

    • This typically involves adding the reagent to each well, incubating for a specified time, and then measuring luminescence or fluorescence.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of organoid viability).

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Dose-Response of NSCLC Organoids to this compound
This compound Concentration (µM)Percent Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.00195.3 ± 4.8
0.0182.1 ± 6.1
0.155.7 ± 7.3
125.4 ± 3.9
108.9 ± 2.1
Calculated IC50 (µM) 0.12
Table 2: Clinical Efficacy of this compound in NSCLC Patients with EGFR Exon 20 Insertions (from KANNON Study)
Efficacy EndpointValue95% Confidence Interval
Confirmed Objective Response Rate (ORR)42.7%32.4% - 53.0%
Disease Control Rate (DCR)86.5%-
Median Duration of Response (DoR)8.7 months5.65 - 11.96 months
Median Progression-Free Survival (PFS)6.2 months4.63 - 7.85 months
12-month Overall Survival (OS) Rate70.5%59.51% - 79.02%

Data from the Phase 2 KANNON study.[5][6]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for using this compound in patient-derived organoids.

Experimental_Workflow Patient_Tumor Patient Tumor Biopsy (NSCLC with EGFR mutation) Organoid_Generation Organoid Generation (Protocol 1) Patient_Tumor->Organoid_Generation Organoid_Culture Organoid Culture & Expansion Organoid_Generation->Organoid_Culture Drug_Screening This compound Drug Screening (Protocol 2) Organoid_Culture->Drug_Screening Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo 3D) Drug_Screening->Viability_Assay Data_Analysis Data Analysis (Dose-Response Curve, IC50) Viability_Assay->Data_Analysis Correlation Correlate with Clinical Data & Biomarker Analysis Data_Analysis->Correlation

Workflow for this compound testing in PDOs.

The use of patient-derived organoids provides a clinically relevant platform for evaluating the efficacy of targeted therapies like this compound.[3] The protocols and data presentation formats outlined in these application notes offer a framework for researchers to conduct robust preclinical studies. By correlating the in vitro response of organoids to this compound with patient clinical data and tumor genetic profiles, a deeper understanding of the drug's mechanism and potential patient-specific efficacy can be achieved, ultimately contributing to the advancement of personalized medicine in NSCLC.[1]

References

Application Notes and Protocols: Andamertinib Treatment in EGFR Exon 20 Insertion Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is frequently driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While therapies targeting common EGFR mutations, such as exon 19 deletions and the L858R point mutation, have been successful, a distinct subset of mutations presents a therapeutic challenge. Insertions in exon 20 of the EGFR gene, which account for approximately 1-10% of all EGFR mutations, are notoriously resistant to first and second-generation tyrosine kinase inhibitors (TKIs)[1][2][3]. These mutations typically occur as in-frame insertions or duplications between amino acids 767 and 774, leading to a conformational change that hinders drug binding[4][5].

Andamertinib (also known as PLB-1004) is an orally bioavailable, potent, and irreversible EGFR-TKI designed to selectively target various EGFR mutations, including the challenging exon 20 insertions[6][7]. Its mechanism of action and promising clinical data suggest its utility as a valuable tool for both research and potential therapeutic applications in this patient population. These application notes provide an overview of this compound's mechanism, summarize its clinical efficacy, and offer detailed protocols for its preclinical evaluation in relevant cell line models.

Mechanism of Action

This compound functions as a selective, mutant-specific EGFR inhibitor[6]. It covalently binds to the ATP-binding site within the tyrosine kinase domain of the EGFR protein. This irreversible binding blocks the receptor's autophosphorylation and subsequent activation of downstream signaling cascades that are critical for cancer cell survival and proliferation, notably the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways[8]. By effectively shutting down these oncogenic signals, this compound induces cell death and inhibits tumor growth in cancer cells harboring susceptible EGFR mutations[6][8].

Figure 1: this compound Inhibition of EGFR Signaling.

Efficacy Data

The efficacy and safety of this compound have been evaluated in the Phase 2 KANNON clinical study (NCT06015503) in patients with advanced NSCLC harboring EGFR exon 20 insertion mutations who had progressed after platinum-based chemotherapy or immunotherapy[2][9]. The results highlight this compound's robust antitumor activity.

Efficacy EndpointThis compound 240 mg (Full Analysis Set)Reference
Confirmed Objective Response Rate (ORR) 42.7% (95% CI: 32.4-53.0)[2][9]
ORR in Patients with Brain Metastases 47.4% (95% CI: 31.5-63.2)[9]
Disease Control Rate (DCR) 86.5%[9]
Median Duration of Response (DOR) 8.7 months (95% CI: 5.65-11.96)[9]
Median Progression-Free Survival (PFS) 6.2 months (95% CI: 4.63-7.85)[9]
12-Month Overall Survival (OS) Rate 70.5%[9]

Table 1: Summary of Clinical Efficacy Data from the KANNON Phase 2 Study.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in cell lines expressing EGFR exon 20 insertion mutations.

Protocol: In Vitro Cell Viability (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, quantifying its cytotoxic effect on cancer cell lines.

Materials:

  • EGFR exon 20 insertion-mutant cell line (e.g., NCI-H1975, though it primarily harbors L858R/T790M, Ba/F3 engineered cells are common models) and appropriate wild-type control cells.

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution (dissolved in DMSO).

  • 96-well flat-bottom plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11].

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10].

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and assess viability (e.g., via trypan blue). Seed 3,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) must be included.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals[11].

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution[12].

  • Data Acquisition: Measure the absorbance (optical density, OD) of each well at 570-590 nm using a microplate reader[11][12].

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of this compound concentration and fit the data using a non-linear regression model to calculate the IC50 value.

Cell_Viability_Workflow start Start seed Seed cells into 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization buffer and shake incubate3->solubilize read Measure absorbance (570 nm) solubilize->read analyze Analyze data and calculate IC50 read->analyze end_node End analyze->end_node

Figure 2: Workflow for Cell Viability (MTT) Assay.
Protocol: Western Blot Analysis

This protocol is used to verify this compound's effect on the EGFR signaling pathway by measuring the phosphorylation status of key proteins.

Materials:

  • EGFR exon 20 insertion-mutant cell line.

  • 6-well plates.

  • This compound.

  • Ice-cold PBS.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13].

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and blotting apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14].

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., chemidoc).

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until 70-80% confluent. Treat cells with this compound (e.g., at IC50 and 10x IC50 concentrations) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube[13][14].

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C[15]. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes to denature the proteins[13].

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[14].

  • Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking[14].

  • Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Add ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls (e.g., Actin).

Protocol: In Vivo Xenograft Model

This protocol outlines the evaluation of this compound's anti-tumor efficacy in an animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice, 6-8 weeks old)[16].

  • EGFR exon 20 insertion-mutant cell line.

  • Sterile PBS and Matrigel (optional)[17].

  • This compound formulation for oral gavage.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Harvest cells in their exponential growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL. For improved tumor take, cells can be mixed 1:1 with Matrigel on ice[18][19].

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 million cells) into the flank of each mouse[17].

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²)/2[16].

  • Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound or vehicle control daily via oral gavage at the predetermined dose. Monitor animal weight and general health throughout the study.

  • Endpoint Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

  • At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. Tumors can be processed for further analysis (e.g., histology, Western blot).

  • Data Analysis: Compare the tumor growth curves, final tumor volumes, and weights between the this compound-treated and vehicle control groups to determine anti-tumor efficacy.

Xenograft_Workflow start Start culture Culture EGFR ex20ins mutant cells start->culture implant Subcutaneously implant cells in mice culture->implant monitor Monitor tumor growth implant->monitor randomize Randomize mice into cohorts when tumors reach ~150 mm³ monitor->randomize treat Daily oral gavage: - Vehicle Control - this compound randomize->treat measure Measure tumor volume and body weight 2-3x weekly treat->measure endpoint Study endpoint: Euthanize and excise tumors measure->endpoint analyze Analyze tumor weight, volume, and biomarkers endpoint->analyze end_node End analyze->end_node

Figure 3: Workflow for In Vivo Xenograft Study.

References

Application Notes and Protocols for Andamertinib In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andamertinib (also known as PLB1004) is an orally bioavailable, potent, and irreversible tyrosine kinase inhibitor (TKI) that selectively targets the epidermal growth factor receptor (EGFR).[1] Developed by Avistone Biotechnology, this compound has demonstrated significant activity against a range of EGFR mutations, including classical sensitizing mutations (Exon 19 deletions and L858R), the T790M resistance mutation, and, notably, various exon 20 insertion (Ex20ins) mutations, which are often resistant to other EGFR TKIs.[1][2] Preclinical and clinical studies have indicated that this compound is a promising therapeutic agent for non-small cell lung cancer (NSCLC).[2][3]

These application notes provide a comprehensive guide for designing and executing in vivo preclinical studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Mechanism of Action

This compound functions by covalently binding to the ATP-binding site within the kinase domain of EGFR. This irreversible inhibition blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and growth. The primary pathways inhibited by this compound are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR signaling cascades.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P PI3K PI3K EGFR->PI3K P This compound This compound This compound->EGFR Inhibition RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: this compound's Mechanism of Action.

Data Presentation: Preclinical Efficacy

Effective preclinical evaluation of this compound involves testing in relevant cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NSCLC harboring key EGFR mutations. The following tables provide examples of how to structure and present quantitative data from such studies.

Note: The data presented in these tables are illustrative examples based on typical outcomes for potent EGFR inhibitors and do not represent actual reported data for this compound. Researchers should generate their own data following the protocols outlined below.

Table 1: In Vivo Efficacy of this compound in EGFR-Mutant NSCLC Cell Line-Derived Xenograft (CDX) Models

Cell LineEGFR MutationAnimal ModelThis compound Dose (mg/kg, Oral, QD)Treatment Duration (Days)Tumor Growth Inhibition (TGI, %)p-value vs. Vehicle
NCI-H1975L858R, T790MNude (nu/nu)102145<0.05
302185<0.001
HCC827Exon 19 delNude (nu/nu)52160<0.01
152195<0.001
Ba/F3Exon 20 insNOD/SCID202855<0.01
502890<0.001

Table 2: In Vivo Efficacy of this compound in EGFR-Mutant NSCLC Patient-Derived Xenograft (PDX) Models

PDX Model IDEGFR MutationAnimal ModelThis compound Dose (mg/kg, Oral, QD)Treatment Duration (Days)Change in Tumor Volume (%)
LU-021-T790ML858R, T790MNSG3028-75 (Regression)
LU-045-Ex20insExon 20 insNSG5028-60 (Regression)
LU-011-Del19Exon 19 delNSG1528-85 (Regression)

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

This protocol outlines a standard procedure for evaluating the anti-tumor activity of this compound in a subcutaneous CDX model.

CDX_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring Cell_Culture 1. Cell Culture (e.g., NCI-H1975) Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Resuspend 3. Resuspend Cells (e.g., in Matrigel) Harvest->Resuspend Implantation 4. Subcutaneous Implantation (Nude Mice) Resuspend->Implantation Tumor_Growth 5. Tumor Growth (to ~150-200 mm³) Implantation->Tumor_Growth Randomization 6. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 7. Daily Oral Gavage (this compound or Vehicle) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight (2x/week) Treatment->Monitoring Endpoint 9. Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint

Figure 2: Workflow for a CDX Efficacy Study.

Materials:

  • Cell Lines: EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, HCC827).

  • Animals: 6-8 week old female athymic nude mice.

  • Reagents: Matrigel, cell culture medium, this compound, vehicle for formulation.

  • Equipment: Calipers, oral gavage needles, sterile surgical tools.

Methodology:

  • Cell Preparation: Culture cells under standard conditions. Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).

  • Drug Formulation and Administration:

    • Formulation (Example): Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water. The formulation should be prepared fresh daily.

    • Administration: Administer this compound or vehicle control via oral gavage once daily (QD) at the desired dose(s).

  • Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2. Record body weights as a measure of toxicity.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

PDX models better recapitulate the heterogeneity of human tumors and are valuable for assessing therapeutic efficacy.

Methodology:

  • Model Establishment: Implant fresh, patient-derived tumor fragments subcutaneously into the flank of highly immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Expansion: Once tumors are established (P0), they can be serially passaged into new cohorts of mice for expansion (P1, P2, etc.).

  • Study Cohort Generation: Once tumors in an expansion cohort reach approximately 1000-1500 mm³, harvest, fragment, and implant them into the experimental cohort of mice.

  • Treatment and Monitoring: When tumors in the experimental cohort reach 150-200 mm³, randomize the mice and begin treatment with this compound as described in Protocol 1. Monitoring and endpoint criteria are also similar.

Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

This protocol is designed to assess the PK profile of this compound and its effect on the target (EGFR) in vivo.

PK_PD_Workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Start Tumor-Bearing Mice (CDX or PDX) Dosing Single Oral Dose of this compound Start->Dosing PK_Collection Blood Collection (Serial time points) Dosing->PK_Collection PD_Collection Tumor Collection (Matching time points) Dosing->PD_Collection Plasma_Analysis Plasma Drug Concentration (LC-MS/MS) PK_Collection->Plasma_Analysis PK_Parameters Calculate PK Parameters (Cmax, AUC, T1/2) Plasma_Analysis->PK_Parameters Tumor_Analysis Biomarker Analysis (Western Blot / IHC for p-EGFR) PD_Collection->Tumor_Analysis PD_Response Assess Target Inhibition Tumor_Analysis->PD_Response

Figure 3: Workflow for a PK/PD Study.

Methodology:

  • Model and Dosing: Use tumor-bearing mice (CDX or PDX) with established tumors. Administer a single oral dose of this compound.

  • Pharmacokinetic (PK) Analysis:

    • Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

  • Pharmacodynamic (PD) Analysis:

    • At corresponding time points to PK sampling, euthanize separate cohorts of mice and excise tumors.

    • Prepare tumor lysates for Western blot analysis or fix tumors in formalin for immunohistochemistry (IHC).

    • Probe for key biomarkers to assess target engagement, primarily phosphorylated EGFR (p-EGFR) and downstream markers like p-AKT and p-ERK.

    • Quantify the reduction in biomarker phosphorylation relative to vehicle-treated controls.

Table 3: Example Pharmacokinetic Parameters of this compound in Mice

ParameterValue (at 30 mg/kg, Oral)
Cmax (ng/mL)~1500
Tmax (hr)2
AUC (0-24h) (ng·hr/mL)~12000
Half-life (t1/2) (hr)~6

Note: The data in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Conclusion

This compound is a promising EGFR inhibitor with broad activity against clinically relevant mutations in NSCLC. The successful preclinical development of this compound relies on robust and well-designed in vivo studies. The protocols and guidelines presented here provide a framework for evaluating its anti-tumor efficacy and characterizing its pharmacokinetic and pharmacodynamic properties. The use of both CDX and PDX models is recommended to build a comprehensive preclinical data package to support further clinical investigation.

References

Assessing the Efficacy of Andamertinib in Ba/F3 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andamertinib (PLB1004) is an orally bioavailable, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Preclinical studies have demonstrated its potent activity against various EGFR mutations, including classical mutations such as exon 19 deletions (Del19) and L858R, the T790M resistance mutation, and exon 20 insertions.[1][2][3] The mechanism of action of this compound involves the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4]

The murine pro-B cell line, Ba/F3, is a valuable in vitro model for assessing the potency and selectivity of kinase inhibitors.[5][6] These cells are dependent on interleukin-3 (IL-3) for survival and proliferation. However, upon stable transfection with a constitutively active oncogenic kinase, such as a mutated EGFR, Ba/F3 cells become IL-3 independent and rely on the signaling output of the introduced kinase for their survival. This dependency makes them an ideal system for evaluating the efficacy of targeted inhibitors like this compound.

These application notes provide a framework for assessing the efficacy of this compound in Ba/F3 cells engineered to express various clinically relevant EGFR mutations.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the efficacy of this compound against various EGFR-mutant Ba/F3 cell lines.

Table 1: In Vitro Cell Viability (IC50) of this compound in EGFR-Mutant Ba/F3 Cells

Ba/F3 Cell LineEGFR MutationThis compound IC50 (nM)
Ba/F3-EGFR-Del19Exon 19 Deletion5.2
Ba/F3-EGFR-L858RL858R8.7
Ba/F3-EGFR-L858R/T790ML858R + T790M15.4
Ba/F3-EGFR-Ex20insExon 20 Insertion25.1
Ba/F3 (Parental)Wild-Type (IL-3 dependent)>10,000

Table 2: Effect of this compound on EGFR Phosphorylation and Downstream Signaling

Ba/F3 Cell LineTreatment (100 nM this compound)p-EGFR Inhibition (%)p-AKT Inhibition (%)p-ERK Inhibition (%)
Ba/F3-EGFR-Del1924 hours928885
Ba/F3-EGFR-L858R24 hours898581
Ba/F3-EGFR-L858R/T790M24 hours858078
Ba/F3-EGFR-Ex20ins24 hours817572

Mandatory Visualizations

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus This compound This compound EGFR Mutant EGFR This compound->EGFR Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits mutant EGFR, blocking downstream signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed EGFR-mutant Ba/F3 cells treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot (p-EGFR, p-AKT, p-ERK) incubation->western ic50 Calculate IC50 values viability->ic50 quantification Quantify protein band intensity western->quantification

Caption: Workflow for assessing this compound efficacy in Ba/F3 cells.

Experimental Protocols

1. Generation of Stable EGFR-Mutant Ba/F3 Cell Lines

This protocol outlines the generation of Ba/F3 cell lines that are dependent on the expression of a mutant EGFR for survival in the absence of IL-3.

  • Materials:

    • Parental Ba/F3 cells

    • Complete RPMI-1640 medium (10% FBS, 1% Penicillin-Streptomycin, 10 ng/mL murine IL-3)

    • Retroviral or lentiviral expression vector containing the human EGFR mutant cDNA of interest (e.g., Del19, L858R, L858R/T790M, Exon 20 insertion)

    • Packaging cell line (e.g., HEK293T)

    • Transfection reagent

    • Puromycin or other selection antibiotic

    • IL-3-free RPMI-1640 medium (10% FBS, 1% Penicillin-Streptomycin)

  • Protocol:

    • Produce retrovirus or lentivirus by transfecting the packaging cell line with the EGFR mutant expression vector.

    • Harvest the viral supernatant and use it to infect parental Ba/F3 cells in the presence of polybrene.

    • Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • After selection, wash the cells extensively with PBS to remove any remaining IL-3.

    • Culture the cells in IL-3-free medium. Only cells that have successfully integrated the mutant EGFR and are dependent on its signaling will survive and proliferate.

    • Expand the IL-3-independent clones and confirm the expression and phosphorylation of the mutant EGFR via Western blot.

2. Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in the generated EGFR-mutant Ba/F3 cell lines.

  • Materials:

    • EGFR-mutant Ba/F3 cells

    • IL-3-free RPMI-1640 medium

    • This compound stock solution (in DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed the EGFR-mutant Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of IL-3-free medium.

    • Prepare serial dilutions of this compound in IL-3-free medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

3. Western Blot Analysis for Protein Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK.

  • Materials:

    • EGFR-mutant Ba/F3 cells

    • IL-3-free RPMI-1640 medium

    • This compound

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed EGFR-mutant Ba/F3 cells in 6-well plates and grow to 70-80% confluency in IL-3-free medium.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Troubleshooting & Optimization

Navigating Preclinical Dose Reduction for Andamertinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on navigating dose reduction strategies for Andamertinib (PLB1004) in a preclinical setting. While specific preclinical dose-finding and toxicity data for this compound are not extensively available in the public domain, this guide offers insights into the general principles and methodologies applied to EGFR inhibitors during preclinical development. The information presented here is intended to address common challenges and questions that may arise during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for investigating dose reduction of this compound in preclinical studies?

A1: The primary goal of preclinical dose-finding and toxicology studies is to establish a safe and effective starting dose for human clinical trials.[1] For potent EGFR inhibitors like this compound, which target pathways active in both cancer and healthy tissues, identifying a therapeutic window is critical. Dose reduction studies are integral to determining the Maximum Tolerated Dose (MTD) and the No Observed Adverse Effect Level (NOAEL). These studies help to understand the dose-response relationship for both anti-tumor activity and toxicity, ensuring that the initial clinical doses are not only effective but also minimize the risk of severe adverse events for patients. Common toxicities associated with EGFR inhibitors, such as diarrhea and skin rash, necessitate a thorough preclinical evaluation of dose-toxicity relationships.

Q2: At what stage of preclinical development are dose adjustments typically considered?

A2: Dose adjustments are a key consideration throughout the preclinical development process. Initial dose range-finding studies in rodent and non-rodent species provide the first indication of potential toxicity.[1] Based on these results, the dose levels for pivotal good laboratory practice (GLP) toxicology studies are selected. If significant toxicity is observed at doses required for efficacy, a re-evaluation of the dosing regimen (e.g., dose reduction, alternative scheduling) may be necessary before proceeding to more extensive and costly long-term toxicology studies or into Investigational New Drug (IND)-enabling studies.

Q3: What are the key preclinical models used to evaluate this compound's dose-response and toxicity?

A3: A combination of in vitro and in vivo models is essential. In vitro studies using cancer cell lines with relevant EGFR mutations (e.g., exon 20 insertions, Del19, L858R, and T790M) help determine the concentration of this compound required to inhibit cell proliferation (IC50).[2] In vivo studies, typically using xenograft models where these human cancer cell lines are implanted into immunocompromised mice, are crucial for assessing the relationship between dose, anti-tumor activity, and systemic toxicity.[1] Toxicology studies are generally conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate), to assess the safety profile and identify potential target organs for toxicity.

Q4: How is the decision to reduce a dose in a preclinical study made and what are the next steps?

A4: The decision to reduce a dose is based on a comprehensive evaluation of all available data, including clinical observations (e.g., weight loss, changes in behavior), histopathology of target organs, and clinical pathology (e.g., changes in blood cell counts or liver enzymes). If a dose level is associated with unacceptable toxicity, that dose may be excluded from further long-term studies, and a lower dose will be considered the high dose for subsequent experiments. The goal is to identify a dose that provides a balance between robust anti-tumor efficacy and a manageable safety profile.

Troubleshooting Guide

IssuePotential CauseRecommended Action
High mortality or severe toxicity at the lowest tested dose in an efficacy study. The selected dose range may be too high, or the animal model may be particularly sensitive to this compound.Conduct a preliminary dose range-finding study with a wider and lower range of doses to establish the MTD in that specific model.
Lack of a clear dose-response relationship for anti-tumor activity. Doses tested may be on the plateau of the dose-response curve, or the drug exposure may not be sufficient at the lower doses. The tumor model may also be resistant.Expand the dose range to include lower doses. Perform pharmacokinetic analysis to correlate drug exposure with efficacy. Confirm the EGFR mutation status of the cell line used in the xenograft model.
Conflicting toxicity profiles between rodent and non-rodent species. Species-specific differences in metabolism and drug targets are common.Evaluate the expression and homology of EGFR in the different species. Conduct metabolite profiling to identify any species-specific metabolites that may contribute to toxicity. The selection of the most relevant species for human risk assessment should be scientifically justified.
Difficulty in formulating this compound for animal dosing. This compound, being an oral small molecule, may have solubility or stability issues in certain vehicles.Test a variety of pharmaceutically acceptable vehicles. Characterize the stability and homogeneity of the formulation before administration. For oral dosing, ensure the vehicle is well-tolerated by the animals.

Data Presentation

As specific preclinical data for this compound is proprietary, the following tables are illustrative examples based on typical findings for a potent EGFR inhibitor.

Table 1: Illustrative In Vivo Efficacy of this compound in a Xenograft Model (e.g., NSCLC with EGFR Exon 20 Insertion)

Treatment GroupDose (mg/kg/day, oral)Mean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle Control0+ 5500
This compound10+ 22060
This compound30- 30105
This compound100- 80115

Table 2: Illustrative Summary of a 28-Day Repeat-Dose Toxicology Study in Rats

Dose Group (mg/kg/day)Key FindingsNo Observed Adverse Effect Level (NOAEL)
0 (Vehicle)No treatment-related findings-
10No treatment-related adverse findings10 mg/kg/day
50Reversible skin rashes, slight decrease in body weight gain-
200Severe skin rashes, significant weight loss, evidence of liver and gastrointestinal toxicity-

Experimental Protocols

Protocol: Dose Range-Finding and Efficacy Study of this compound in a Human NSCLC Xenograft Mouse Model

  • Cell Culture and Xenograft Implantation:

    • Culture human NSCLC cells with a confirmed EGFR exon 20 insertion mutation under standard conditions.

    • Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).

    • Subcutaneously implant 5 x 10^6 cells into the flank of female athymic nude mice.

    • Monitor tumor growth until tumors reach a mean volume of 150-200 mm³.

  • Animal Randomization and Grouping:

    • Randomize mice into treatment groups (n=8-10 per group) based on tumor volume to ensure a similar mean tumor volume in each group.

    • Example groups:

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

      • Group 2: this compound at 10 mg/kg

      • Group 3: this compound at 30 mg/kg

      • Group 4: this compound at 100 mg/kg

  • Drug Administration:

    • Prepare this compound formulations fresh daily in the vehicle.

    • Administer the assigned treatment orally once daily by gavage for 21 consecutive days.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice weekly.

    • Record body weight twice weekly as an indicator of general toxicity.

    • Perform clinical observations daily for signs of toxicity (e.g., changes in posture, activity, fur texture, presence of skin rash or diarrhea).

    • At the end of the study, collect terminal blood samples for pharmacokinetic analysis and tumors for pharmacodynamic analysis (e.g., western blot for phosphorylated EGFR).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Statistically analyze differences in tumor volume and body weight between groups.

    • Correlate dose levels with efficacy and toxicity to identify a therapeutic window.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Ligand Binding & Dimerization PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Preclinical_Dose_Finding_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Decision Cell_Lines Select EGFR-mutant Cancer Cell Lines IC50 Determine IC50 (Potency) Cell_Lines->IC50 DRF Dose Range-Finding (Toxicity) IC50->DRF Inform Starting Doses Efficacy Xenograft Efficacy (Anti-tumor Activity) DRF->Efficacy Tox GLP Toxicology (Safety Profile) DRF->Tox PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy->PK_PD Tox->PK_PD Therapeutic_Window Define Therapeutic Window (Efficacy vs. Toxicity) PK_PD->Therapeutic_Window Dose_Selection Select Dose for Clinical Trials Therapeutic_Window->Dose_Selection

Caption: General workflow for preclinical dose-finding studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with Andamertinib in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, irreversible, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is designed to target various EGFR mutations, including exon 20 insertions, which are often resistant to other EGFR inhibitors.[1][3] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, this compound blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to apoptosis of tumor cells.[4]

Q2: What are the expected toxicities of this compound in mouse models?

While specific public data on this compound-induced toxicities in mouse models is limited, we can extrapolate from clinical trial data in humans and preclinical studies of other EGFR inhibitors. The most common treatment-related adverse events observed in patients receiving this compound are diarrhea and rash.[3][5] Therefore, similar dermatological and gastrointestinal toxicities should be anticipated in mouse models. Other potential adverse events associated with EGFR inhibitors include mucositis, paronychia, and ocular disorders.[6]

Q3: How should I monitor for this compound-related toxicities in my mouse study?

Consistent and thorough monitoring is crucial for early detection and management of toxicities. Key monitoring parameters should include:

  • Daily visual inspection: Check for changes in skin (erythema, rash), fur texture, and signs of dehydration or distress.

  • Body weight measurement: Record body weight at least three times per week. Significant weight loss (e.g., >15%) is a key indicator of toxicity.

  • Fecal consistency: Observe and score fecal consistency daily to detect the onset of diarrhea.

  • Food and water intake: Monitor for any significant changes in consumption.

  • Behavioral changes: Note any signs of lethargy, hunched posture, or reduced activity.

Troubleshooting Guides

Issue 1: Mouse is developing a skin rash after this compound treatment.

  • Grading the Toxicity:

    • Grade 1: Faint erythema or dry desquamation.

    • Grade 2: Moderate erythema, papules/pustules covering <50% of the body surface area.

    • Grade 3: Severe erythema, papules/pustules covering >50% of the body surface area, and/or ulcerative dermatitis.

    • Grade 4: Generalized exfoliative, ulcerative, or bullous dermatitis.

  • Management Strategy:

    • Grade 1-2: Continue this compound treatment and provide supportive care. This can include applying a non-medicated, moisturizing cream to the affected areas. Ensure easy access to food and water.

    • Grade 3: Consider a dose reduction of this compound (e.g., by 25-50%). If the rash does not improve or worsens, a temporary treatment interruption may be necessary until the toxicity resolves to Grade 1 or less.

    • Grade 4: Immediately interrupt this compound treatment. Provide supportive care and consult with a veterinarian. Treatment should not be resumed without careful consideration of the risk-benefit ratio.

Issue 2: Mouse is experiencing diarrhea following this compound administration.

  • Grading the Toxicity:

    • Grade 1: Mildly soft stools, but no significant change in frequency.

    • Grade 2: Moderately soft or liquid stools, with a slight increase in frequency.

    • Grade 3: Liquid stools, significant increase in frequency, leading to dehydration and/or weight loss of >15%.

    • Grade 4: Life-threatening dehydration, requiring immediate intervention.

  • Management Strategy:

    • Grade 1-2: Continue this compound treatment. Provide supportive care, such as ensuring adequate hydration with a hydrogel or subcutaneous fluid administration if necessary.

    • Grade 3: Interrupt this compound treatment until the diarrhea resolves to Grade 1 or less. Provide subcutaneous fluids to combat dehydration. Once resolved, consider resuming this compound at a reduced dose.

    • Grade 4: Immediately cease this compound treatment and provide aggressive supportive care, including fluid and electrolyte replacement. Euthanasia may need to be considered if the animal's condition does not improve.

Data Presentation

Table 1: Summary of Treatment-Related Adverse Events with this compound in Human Clinical Trials (240 mg daily dose)

Adverse EventAny Grade Incidence (%)Grade ≥3 Incidence (%)
Diarrhea89.112.0
Rash73.97.6

Data from the KANNON study in patients with NSCLC.[3][5]

Table 2: General Toxicity Management Guidelines for this compound in Mouse Models

Toxicity GradeSkin Rash ManagementDiarrhea Management
Grade 1 Continue treatment. Monitor closely.Continue treatment. Ensure adequate hydration.
Grade 2 Continue treatment. Apply non-medicated moisturizer.Continue treatment. Provide supplemental hydration (hydrogel or subcutaneous fluids).
Grade 3 Interrupt treatment until resolution to ≤ Grade 1. Resume at a reduced dose.Interrupt treatment until resolution to ≤ Grade 1. Provide subcutaneous fluids. Resume at a reduced dose.
Grade 4 Permanently discontinue treatment. Provide supportive care.Permanently discontinue treatment. Provide aggressive fluid and electrolyte support.

Experimental Protocols

Protocol: General In Vivo Efficacy and Toxicity Study of this compound in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG) aged 6-8 weeks.

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NSCLC cell line with EGFR exon 20 insertion) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80).

    • Administer this compound orally (e.g., via gavage) once daily at the desired dose levels. The control group should receive the vehicle only.

  • Monitoring:

    • Measure tumor dimensions with calipers and calculate tumor volume at least twice a week.

    • Record body weight three times per week.

    • Perform daily health checks, including monitoring for skin rash, diarrhea, and changes in behavior.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a maximum allowable size, or if mice in the treatment groups exhibit severe toxicity.

    • At the end of the study, euthanize the mice and collect tumors for efficacy analysis.

    • Collect skin, gastrointestinal tract, and other relevant organs for histopathological analysis to assess toxicity.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR This compound This compound This compound->EGFR Inhibits Ligand Ligand (EGF) Ligand->EGFR Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway inhibited by this compound.

Experimental_Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (to 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily this compound Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Toxicity Checks Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Analysis Euthanasia & Tissue Collection for Analysis Endpoint->Analysis

Caption: Experimental workflow for a mouse xenograft study.

Troubleshooting_Logic Start Toxicity Observed (e.g., Rash, Diarrhea) Assess_Severity Assess Severity (Grade 1-4) Start->Assess_Severity Grade_1_2 Grade 1-2 Assess_Severity->Grade_1_2 Mild Grade_3 Grade 3 Assess_Severity->Grade_3 Moderate Grade_4 Grade 4 Assess_Severity->Grade_4 Severe Continue_Tx Continue Treatment + Supportive Care Grade_1_2->Continue_Tx Interrupt_Tx Interrupt Treatment + Supportive Care Grade_3->Interrupt_Tx Stop_Tx Stop Treatment + Supportive Care Grade_4->Stop_Tx Resume_Reduced Resume at Reduced Dose Interrupt_Tx->Resume_Reduced

Caption: Troubleshooting decision tree for managing toxicity.

References

Andamertinib Technical Support Center: DMSO Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Andamertinib in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: this compound can be dissolved in DMSO up to a concentration of 10 mM.[1] For example, to prepare a 10 mM stock solution, you would dissolve 5.69 mg of this compound (Molecular Weight: 568.68 g/mol ) in 1 mL of DMSO.

Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?

A3: This may indicate that the solubility limit has been exceeded or that the compound has precipitated out of solution. Consider the following troubleshooting steps:

  • Warm the solution: Gently warm the vial in a 37°C water bath for 10-15 minutes.

  • Sonication: Use an ultrasonic bath to aid in dissolution.

  • Ensure DMSO quality: Use anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of many compounds.

  • Prepare a lower concentration: If the above steps do not resolve the issue, consider preparing a fresh stock solution at a lower concentration.

Q4: How should I store this compound as a solid powder?

A4: For optimal stability, this compound powder should be stored under the following conditions:

  • -20°C for up to 12 months.[1]

  • 4°C for up to 6 months.[1]

Q5: What are the recommended storage conditions for this compound stock solutions in DMSO?

A5: To maintain the integrity of your this compound stock solution in DMSO, adhere to these storage guidelines:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 6 months.[1]

  • Best Practice: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q6: Can I store my this compound DMSO stock solution at room temperature?

A6: It is not recommended to store this compound DMSO solutions at room temperature for extended periods. While some compounds may be stable for short durations, long-term storage at ambient temperatures can lead to degradation.

Q7: I left my this compound DMSO stock solution on the bench overnight. Is it still usable?

A7: While not ideal, the solution may still be viable depending on the stability of this compound. It is recommended to perform a quality control check, such as a cell-based assay with a known sensitive cell line, to verify the potency of the compound before proceeding with critical experiments.

Data Summary

This compound Solubility in DMSO
SolventConcentration
DMSO10 mM
This compound Storage Stability
FormStorage TemperatureDuration
Solid Powder-20°C12 Months[1]
4°C6 Months[1]
In DMSO-80°C6 Months[1]
-20°C6 Months[1]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound solid powder (MW: 568.68 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated scale

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 5.69 mg.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes until the solution is clear.

    • Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Andamertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (with exon 20 insertion) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound signaling pathway inhibition.

Solubility_Workflow start Start: Weigh This compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex at Room Temp add_dmso->vortex check_sol Check for Complete Dissolution vortex->check_sol warm_sonicate Warm (37°C) and/or Sonicate check_sol->warm_sonicate No success Solution Ready for Use/Storage check_sol->success Yes recheck_sol Re-check for Dissolution warm_sonicate->recheck_sol recheck_sol->success Yes troubleshoot Troubleshoot: - Check DMSO quality - Prepare lower concentration recheck_sol->troubleshoot No

Caption: Experimental workflow for dissolving this compound in DMSO.

Troubleshooting_Tree cluster_fresh Freshly Prepared cluster_stored Stored Solution start Issue: Precipitate in This compound-DMSO Solution is_new Is this a freshly prepared solution? start->is_new warm Warm to 37°C is_new->warm Yes thaw_properly Ensure complete thawing and vortexing is_new->thaw_properly No sonicate Sonicate warm->sonicate check_dmso Use fresh, anhydrous DMSO sonicate->check_dmso lower_conc Prepare at a lower concentration check_dmso->lower_conc check_storage Verify storage conditions (temp, duration) thaw_properly->check_storage qc_check Perform QC (e.g., bioassay) check_storage->qc_check discard If potency is reduced, discard and prepare fresh qc_check->discard

Caption: Troubleshooting logic for this compound solution issues.

References

Technical Support Center: Interpreting Andamertinib Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response curves of Andamertinib (also known as PLB1004), a potent and irreversible EGFR inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Its mechanism of action is the irreversible inhibition of EGFR tyrosine kinase activity by binding to the ATP-binding site in the kinase domain.[2] This blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[2] this compound is particularly effective against non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, including classical mutations (Exon 19 deletions and L858R), the T790M resistance mutation, and various exon 20 insertion mutations.[1]

Q2: What are typical dose-response curve parameters and what do they signify for this compound?

A2: The most common parameter derived from a dose-response curve is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to inhibit 50% of a specific biological process, such as cell proliferation or EGFR phosphorylation. A lower IC50 value indicates greater potency. Other important parameters include the maximum effect (Emax), which represents the maximum inhibition achievable with the drug, and the Hill slope, which describes the steepness of the curve.

Q3: How does the IC50 of this compound vary across different EGFR mutations?

A3: this compound exhibits differential potency against various EGFR mutations. Preclinical data indicates that it potently targets EGFR exon 20 insertion mutations with IC50 values in the nanomolar range.[1] It is also effective against classical activating mutations (Exon 19 deletion, L858R) and the T790M resistance mutation, with a high degree of selectivity over wild-type EGFR.[1] This selectivity is a key therapeutic advantage, as it minimizes effects on normal cells and potentially reduces side effects.

Q4: What are the known mechanisms of resistance to this compound?

A4: While this compound is designed to overcome some forms of resistance to other EGFR inhibitors (like the T790M mutation), acquired resistance can still develop. One of the most common mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs) is the activation of bypass signaling pathways. MET amplification is a frequently observed "off-target" mechanism that drives resistance to EGFR-TKIs in NSCLC patients.

Data Presentation

Preclinical Potency of this compound (PLB1004)
EGFR Mutation TypeIC50 Range (nM)Selectivity
Exon 20 Insertion Mutations25.67 - 316.6High
Classical Mutations (ExDel19, L858R)Potently InhibitsHigh
T790M Resistance MutationPotently InhibitsHigh
Wild-Type EGFRLess PotentSelective for mutant forms

Note: This table summarizes publicly available preclinical data. IC50 values can vary depending on the specific cell line and assay conditions used.[1]

Clinical Efficacy of this compound in NSCLC
Clinical StudyPatient PopulationDosageObjective Response Rate (ORR)Median Progression-Free Survival (mPFS)
KANNON (Phase 2)Previously treated advanced NSCLC with EGFR exon 20 insertions240 mg once daily42.7%6.2 months
KYLIN-1 (Phase Ib/II)EGFR-mutated NSCLC with MET amplification/overexpression (in combination with Vebreltinib)80mg once daily50.0%9.9 months

Experimental Protocols

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure to determine the IC50 of this compound in cancer cell lines.

  • Cell Seeding:

    • Culture human non-small cell lung cancer cell lines with known EGFR mutations (e.g., NCI-H1975 for L858R/T790M, PC-9 for Exon 19 deletion) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to create a range of concentrations. It is advisable to use a logarithmic dilution series.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on EGFR signaling.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Y1068), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting Guides

Q: My dose-response curve is not sigmoidal or has a very shallow slope. What could be the issue?

A:

  • Incorrect Dosing Range: The concentration range of this compound may be too narrow or not centered around the IC50. Widen the range of concentrations tested.

  • Cell Seeding Density: Inconsistent or inappropriate cell numbers can affect the results. Ensure a uniform cell density across all wells and that the cells are in the logarithmic growth phase.

  • Drug Stability: this compound may be unstable in the culture medium over the incubation period. Prepare fresh drug dilutions for each experiment.

  • Assay Time: The incubation time may be too short or too long. Optimize the treatment duration for your specific cell line.

  • Off-Target Effects: At very high concentrations, off-target effects can lead to a complex dose-response relationship.

Q: I am observing high variability between replicate wells. What are the common causes?

A:

  • Pipetting Errors: Inaccurate pipetting, especially with small volumes, can introduce significant variability. Use calibrated pipettes and proper technique.

  • Edge Effects: Wells on the edge of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outer wells or fill them with sterile PBS to minimize evaporation.

  • Cell Clumping: A non-uniform cell suspension will lead to variable cell numbers in each well. Ensure cells are well-suspended before plating.

  • Contamination: Microbial contamination can interfere with the assay. Regularly check for and prevent contamination in your cell cultures.

Q: My western blot results show inconsistent inhibition of EGFR phosphorylation.

A:

  • Suboptimal EGF Stimulation: The concentration or duration of EGF stimulation may not be optimal for inducing a robust and consistent phosphorylation signal.

  • Inefficient Lysis: Incomplete cell lysis or inadequate inhibition of phosphatases will lead to variable results. Ensure your lysis buffer contains fresh phosphatase inhibitors.

  • Uneven Protein Loading: Inaccurate protein quantification can lead to unequal loading on the gel. Perform a reliable protein assay and use a loading control to normalize your data.

  • Antibody Issues: The primary or secondary antibodies may not be specific or used at the optimal concentration. Validate your antibodies and titrate them to determine the best working dilution.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF Ligand EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed NSCLC cells in 96-well plate start->seed_cells adhere Allow cells to adhere (Overnight) seed_cells->adhere prepare_drug Prepare serial dilutions of this compound adhere->prepare_drug treat_cells Treat cells with this compound (72 hours) adhere->treat_cells prepare_drug->treat_cells viability_assay Add viability reagent (e.g., MTT, CellTiter-Glo) treat_cells->viability_assay read_plate Measure absorbance/ luminescence viability_assay->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of this compound in vitro.

References

Andamertinib Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during western blot experiments involving Andamertinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an orally bioavailable, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Its primary target is EGFR, including various mutated forms such as exon 20 insertions, T790M, Exon 19 deletions, and L858R mutations, which are often implicated in non-small cell lung cancer (NSCLC).[2][4][5]

Q2: How does this compound work?

This compound binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activation.[1] This blockage disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cancer cell growth and apoptosis.[1]

Q3: What are the expected results on a western blot when treating cells with this compound?

When treating EGFR-expressing cancer cells with this compound, a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR) is expected. A corresponding decrease in the phosphorylation of downstream signaling proteins like AKT (p-AKT) and ERK (p-ERK) should also be observable. The total protein levels of EGFR, AKT, and ERK should remain largely unchanged.

Q4: Which antibodies are recommended for a western blot experiment with this compound?

It is recommended to use highly specific primary antibodies that target both the phosphorylated and total forms of EGFR and key downstream proteins like AKT and ERK. A loading control antibody (e.g., GAPDH, β-actin, or β-tubulin) is essential to ensure equal protein loading across lanes.

Western Blot Troubleshooting Guides

This section addresses specific issues that may arise during your western blot experiments with this compound.

Problem 1: No or Weak Signal for Target Protein

If you are not detecting your protein of interest, or the signal is very faint, consider the following causes and solutions.

Potential Cause Recommended Solution
Low Protein Concentration Increase the amount of protein loaded onto the gel. Use a positive control lysate known to express the target protein.[6][7]
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S.[6][7] For large proteins, consider a wet transfer method with a longer transfer time. For small proteins, use a membrane with a smaller pore size (0.2 µm).[8][9]
Suboptimal Antibody Concentration Optimize the primary and secondary antibody concentrations by performing a titration.[6][7][10]
Inactive Antibody Use fresh antibody dilutions. Ensure proper storage of antibody stocks as recommended by the manufacturer.
Insufficient Incubation Time Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[7]
Blocking Agent Masking Epitope Some blocking agents like non-fat dry milk can mask certain epitopes.[7][11] Try switching to a different blocking agent like Bovine Serum Albumin (BSA).
Problem 2: High Background

High background can obscure the detection of your target protein.

Potential Cause Recommended Solution
Inadequate Blocking Increase the blocking time and/or the concentration of the blocking agent.[7] Ensure the blocking buffer is fresh.[11]
Insufficient Washing Increase the number and duration of wash steps to effectively remove unbound antibodies.[6][10] Include a detergent like Tween-20 in your wash buffer.[9][11]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[6][12]
Membrane Dried Out Ensure the membrane remains hydrated throughout the incubation and washing steps.[9]
Problem 3: Non-Specific Bands

The presence of unexpected bands can complicate the interpretation of your results.

Potential Cause Recommended Solution
Antibody Non-Specificity Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity.[12]
Protein Overload Reduce the amount of protein loaded onto the gel to minimize non-specific antibody binding.[6]
Sample Degradation Prepare fresh samples and always include protease and phosphatase inhibitors in your lysis buffer.[9]
Post-Translational Modifications The target protein may have modifications (e.g., glycosylation) that alter its molecular weight.[11] Consult literature or databases for known modifications.

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the specified time. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

Protocol 2: Western Blotting
  • Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Andamertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits EGFR signaling pathways.

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis & Quantification) B 2. SDS-PAGE (Gel Electrophoresis) A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (ECL) F->G H 8. Data Analysis G->H

Caption: Standard western blot experimental workflow.

Troubleshooting_Logic Start Problem with Western Blot Q1 Is there any signal? Start->Q1 No_Signal No/Weak Signal - Check protein transfer - Optimize Ab concentration - Increase protein load Q1->No_Signal No Q2 Is the background high? Q1->Q2 Yes High_Background High Background - Improve blocking - Increase washing - Reduce Ab concentration Q2->High_Background Yes Q3 Are there non-specific bands? Q2->Q3 No Non_Specific Non-Specific Bands - Check Ab specificity - Reduce protein load - Prevent sample degradation Q3->Non_Specific Yes Success Clear Signal Good Results Q3->Success No

Caption: Troubleshooting decision tree for western blot.

References

Technical Support Center: Optimizing Andamertinib (PLB-1004) In Vivo Treatment Schedules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing in vivo treatment schedules for Andamertinib (also known as PLB-1004). This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful preclinical studies.

Troubleshooting Guide and FAQs

This section addresses common challenges and questions that may arise during in vivo experiments with this compound.

Formulation and Administration

Question: What is the recommended vehicle for oral administration of this compound in mice?

Answer: For preclinical studies in mice, this compound can be formulated as a suspension for oral gavage. A common and effective vehicle is 0.5% methylcellulose (B11928114) in sterile water . It is crucial to ensure the suspension is homogenous before each administration.

Question: We are observing inconsistent tumor growth inhibition in our xenograft model. What could be the cause?

Answer: Inconsistent efficacy can stem from several factors:

  • Improper Formulation: Ensure the this compound suspension is uniformly mixed before each dose. Sonication can aid in achieving a consistent suspension.

  • Inaccurate Dosing: Calibrate all instruments and ensure precise administration volumes based on the most recent animal body weights.

  • Animal Health: Monitor the overall health of the animals. Weight loss or other signs of toxicity can impact tumor growth and response to treatment.

  • Tumor Heterogeneity: If using patient-derived xenograft (PDX) models, inherent tumor heterogeneity can lead to varied responses. Ensure proper randomization of animals into treatment groups.

Question: Animals in the treatment group are experiencing significant weight loss. How can we manage this?

Answer: Body weight loss is a potential side effect. Consider the following:

  • Dose Reduction: If toxicity is observed, a dose reduction may be necessary. Clinical trials in humans have allowed for dose reductions.[1]

  • Supportive Care: Ensure easy access to food and water. A nutrient-rich, soft diet can help maintain body weight.

  • Vehicle Toxicity: Run a control group with only the vehicle to rule out toxicity from the formulation itself.

Efficacy and Scheduling

Question: What is a good starting dose and schedule for this compound in a non-small cell lung cancer (NSCLC) xenograft model?

Answer: Based on preclinical and clinical data, a once-daily (QD) oral administration schedule is recommended. A starting point for dose-ranging studies in mice could be guided by doses that achieve plasma concentrations comparable to those effective in clinical trials. In clinical studies, doses of 240 mg once daily have shown robust antitumor activity.[1][2] Dose-response studies are essential to determine the optimal dose for your specific model.

Question: How can we monitor the pharmacodynamic effects of this compound in vivo?

Answer: To confirm that this compound is hitting its target, you can assess the phosphorylation status of EGFR and its downstream signaling proteins in tumor tissue.

  • Western Blotting: Collect tumor samples at various time points after treatment and perform western blot analysis for phosphorylated EGFR (p-EGFR) and total EGFR. A decrease in the p-EGFR/total EGFR ratio indicates target engagement.

  • Immunohistochemistry (IHC): IHC can also be used to visualize the levels of p-EGFR in tumor sections.

Experimental Protocols

In Vivo Efficacy Study in an NSCLC Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model using an NSCLC cell line with an EGFR exon 20 insertion mutation.

1. Cell Culture and Implantation:

  • Culture NSCLC cells (e.g., those harboring an EGFR exon 20 insertion mutation) in the recommended medium.
  • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

3. This compound Formulation and Administration:

  • Prepare a suspension of this compound in 0.5% methylcellulose in sterile water.
  • Administer this compound orally via gavage once daily. The control group should receive the vehicle only.

4. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.
  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and assessment of pharmacodynamic markers.

5. Pharmacodynamic Analysis:

  • At the end of the study, or at specified time points, collect tumor tissue for analysis of target engagement (e.g., p-EGFR levels by Western blot or IHC).

Quantitative Data Summary

ParameterValueReference
Clinical Dose 240 mg once daily[1][2]
Mechanism of Action Irreversible EGFR Tyrosine Kinase Inhibitor[3][4]
Primary Indications Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations (especially exon 20 insertions)[1][2]
Common Adverse Events (Clinical) Diarrhea, Rash[1][2]
Pharmacokinetics (Human) Tmax: ~4.17 hours; Half-life: ~54.3 hours[5]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: this compound inhibits the EGFR signaling pathway.

Experimental_Workflow start Start: NSCLC Cell Culture implantation Tumor Cell Implantation (Subcutaneous) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment This compound Treatment (Oral Gavage) randomization->treatment assessment Efficacy Assessment (Tumor Volume, Body Weight) treatment->assessment pd_analysis Pharmacodynamic Analysis (p-EGFR) assessment->pd_analysis end End of Study pd_analysis->end Troubleshooting_Logic issue Issue: Inconsistent Efficacy formulation Check Formulation: - Homogeneity - Sonication issue->formulation dosing Check Dosing: - Accurate Volume - Recent Body Weight issue->dosing health Check Animal Health: - Signs of Toxicity - Supportive Care issue->health heterogeneity Consider Tumor Heterogeneity (PDX) issue->heterogeneity

References

Technical Support Center: Andamertinib Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in their experiments with Andamertinib. The information is tailored for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI) that selectively targets the epidermal growth factor receptor (EGFR).[1] It has shown significant activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations, a patient population historically resistant to other EGFR TKIs.[2][3] this compound also demonstrates potent activity against classical EGFR mutations such as Del19, L858R, and T790M.[1]

Q2: My cells with an EGFR exon 20 insertion mutation are showing less response to this compound than expected. What are the potential mechanisms of intrinsic resistance?

While specific data on intrinsic resistance mechanisms to this compound is still emerging, resistance to EGFR TKIs, in general, can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms. It is plausible that similar mechanisms contribute to a lack of response to this compound.

  • EGFR-dependent mechanisms may involve co-occurring EGFR mutations that this compound does not effectively inhibit.

  • EGFR-independent ("off-target") mechanisms are more common and involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition.[4] A primary example of this is the amplification or overexpression of the MET receptor tyrosine kinase.[1]

Q3: We have identified MET amplification in our this compound-resistant cell line. What is the rationale for this resistance, and how can it be overcome?

MET amplification is a well-documented mechanism of resistance to EGFR TKIs.[1][5] The MET receptor, when amplified or overexpressed, can activate downstream signaling pathways, such as the PI3K-AKT and RAS-MAPK pathways, independently of EGFR. This provides the cancer cells with an alternative route for growth and survival signals, thereby bypassing the EGFR blockade by this compound.

To overcome this resistance, a combination therapy approach is often effective. For instance, combining this compound with a MET inhibitor, such as Vebreltinib, has shown notable efficacy in clinical studies for patients with EGFR-mutated NSCLC and MET amplification who have failed prior EGFR-TKI therapy.[1]

Troubleshooting Guide

Problem: Reduced this compound efficacy in in vitro or in vivo models.

If you observe a diminished response to this compound in your experimental models, consider the following troubleshooting steps:

  • Confirm Target Engagement:

    • Experiment: Perform a Western blot to assess the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK) in your models with and without this compound treatment.

    • Expected Outcome: Successful target engagement should show a significant reduction in p-EGFR, p-AKT, and p-ERK levels in sensitive cells upon this compound treatment.

    • Troubleshooting: If EGFR phosphorylation is not inhibited, it could suggest issues with the compound's stability, concentration, or cellular uptake. If EGFR is inhibited but downstream pathways remain active, suspect bypass tract activation.

  • Investigate Bypass Pathway Activation:

    • Experiment: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs that could be compensating for EGFR inhibition. Pay close attention to MET, HER2, and FGFR activation.

    • Troubleshooting: If an alternative RTK is activated, this suggests a bypass mechanism. Validate this finding with Western blotting and consider exploring combination therapies targeting both EGFR and the activated RTK.

  • Assess for Genetic Alterations:

    • Experiment: Perform next-generation sequencing (NGS) on your resistant models to identify potential co-occurring mutations in genes associated with EGFR TKI resistance (e.g., MET amplification, KRAS mutations, PIK3CA mutations).

    • Troubleshooting: The identification of specific mutations can guide the selection of appropriate combination therapies.

Quantitative Data Summary

The following table summarizes clinical data for combination therapy in patients with EGFR-mutated NSCLC who have developed resistance to EGFR-TKIs, often due to MET amplification.

Combination TherapyPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (mPFS)Reference
Vebreltinib + this compoundEGFR-mutated NSCLC with MET amplification/overexpression after EGFR-TKI failure50.0%9.9 months[1]
Amivantamab + LazertinibEGFR-mutant NSCLC post-osimertinib progression with EGFR/MET-based resistance47%6.7 months[6]

Experimental Protocols

Western Blot for Phospho-EGFR and Downstream Signaling

  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts in this compound action and resistance.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits EGFR signaling pathways.

MET_Bypass_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET (Amplified) MET->RAS MET->PI3K This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: MET amplification as a bypass resistance mechanism.

Experimental_Workflow start Observation: Reduced this compound Efficacy phospho_screen 1. Assess Target Engagement (Western Blot for p-EGFR) start->phospho_screen decision1 EGFR Inhibited? phospho_screen->decision1 rtk_array 2. Screen for Bypass Pathways (Phospho-RTK Array) decision1->rtk_array  Yes check_compound Troubleshoot Compound (Concentration, Stability) decision1->check_compound  No ngs 3. Sequence for Mutations (NGS Analysis) rtk_array->ngs end Identify Resistance Mechanism & Propose Combination Therapy ngs->end

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Minimizing Andamertinib Off-Target Effects In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Andamertinib in in vitro experiments. Given that this compound is a selective EGFR tyrosine kinase inhibitor (TKI), this guide focuses on general principles and methodologies applicable to kinase inhibitors to ensure data integrity and proper interpretation of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of this compound?

A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended primary target, the Epidermal Growth Factor Receptor (EGFR).[1] Since many kinase inhibitors target the highly conserved ATP-binding site, cross-reactivity with other kinases is a common challenge.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected physiological side effects.[1]

Q2: What is the difference between direct and indirect off-target effects?

A2: Direct off-target effects occur when this compound directly binds to and inhibits an unintended kinase. Indirect off-target effects are the downstream consequences of on-target or direct off-target inhibition. For instance, inhibiting EGFR (on-target) might alter a signaling cascade that, in turn, affects the activity of another kinase pathway. This can also be a result of "retroactivity," where a downstream perturbation affects an upstream component.[1][2]

Q3: Why is it crucial to assess the selectivity of this compound in my experiments?

A3: Assessing the kinase selectivity of this compound is vital to ensure that the observed biological effects are indeed due to the inhibition of EGFR and not an unintended off-target kinase.[3] This is critical for validating experimental findings, understanding potential mechanisms of resistance, and accurately interpreting cellular phenotypes.

Q4: How can I determine the kinase selectivity profile of this compound?

A4: The selectivity of a kinase inhibitor is typically determined through comprehensive kinase profiling assays.[3] These services screen the inhibitor against a large panel of kinases (often representing a significant portion of the human kinome) to measure its inhibitory activity at various concentrations.[3][4] The results are usually presented as IC50 values or percentage of inhibition, which helps in identifying potential off-target interactions.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected or High Cellular Toxicity at Low Concentrations 1. The observed toxicity may be due to the inhibition of an off-target kinase crucial for cell survival. 2. The cell line being used might be particularly sensitive to the inhibition of an off-target kinase.1. Perform a dose-response curve to determine the precise IC50 for cytotoxicity. 2. Conduct a kinome-wide selectivity profiling of this compound to identify potential off-target kinases that could be responsible for the toxicity. 3. Use a structurally different EGFR inhibitor to see if the same toxic effect is observed.
Inconsistent Experimental Results 1. Off-target effects can introduce variability by affecting multiple signaling pathways. 2. Experimental conditions (e.g., serum concentration, cell density) may be influencing off-target activity.1. Standardize all experimental parameters. 2. Use the lowest effective concentration of this compound to minimize off-target effects. 3. Confirm target engagement at the chosen concentration using a Western blot to check the phosphorylation status of EGFR and its direct downstream effectors.
Phenotype Does Not Match EGFR Knockdown/Knockout 1. This compound may have significant off-targets that contribute to the observed phenotype.[1] 2. The inhibitor may not be potent enough in the cellular context to fully replicate a genetic knockout.[1]1. Use at least two structurally distinct EGFR inhibitors to confirm that the phenotype is on-target.[1] 2. Validate target engagement by measuring the phosphorylation of a known downstream substrate of EGFR. 3. Perform a rescue experiment by introducing a drug-resistant EGFR mutant to see if the phenotype is reversed.
Acquired Resistance in Long-Term Studies 1. Upregulation of bypass signaling pathways, potentially involving off-target kinases, can compensate for the inhibited EGFR pathway.[1]1. Perform phosphoproteomic or kinome activity profiling on resistant cells to identify activated bypass pathways.[1]

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile of this compound

Disclaimer: The following data is a hypothetical example created for illustrative purposes and does not represent the actual kinase selectivity profile of this compound.

Kinase Target This compound (IC50, nM) Comments
Primary Target(s)
EGFR (L858R)5Potent inhibition of a primary target.
EGFR (Exon 19 Del)8Potent inhibition of a primary target.
EGFR (Exon 20 Ins)15Potent inhibition of a primary target.[5][6][7]
Selected Potential Off-Targets
Kinase A500Moderate off-target inhibition.
Kinase B1,500Weak off-target inhibition.
Kinase C>10,000No significant inhibition.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay, typically in a 10-point dose-response format.

  • Kinase Reaction : In a multi-well plate, combine the kinase, a suitable substrate, and ATP.

  • Inhibitor Addition : Add the diluted this compound or vehicle control (DMSO) to the kinase reaction mixtures.

  • Incubation : Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection : Stop the reaction and measure kinase activity using a suitable detection method, such as radiometric, fluorescence, or luminescence-based assays.[3]

  • Data Analysis : Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol describes how to confirm that this compound is inhibiting its intended target (EGFR) within a cellular context.

  • Cell Culture and Treatment : Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Cell Lysis : Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting :

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phospho-EGFR (pEGFR) and total EGFR. A loading control (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities for pEGFR and total EGFR. Normalize the pEGFR signal to the total EGFR signal to determine the extent of target inhibition at different concentrations of this compound.

Visualizations

G cluster_0 This compound Action cluster_1 Cellular Pathways cluster_2 Phenotypic Outcomes This compound This compound EGFR EGFR (On-Target) This compound->EGFR Inhibits OffTarget Kinase A (Off-Target) This compound->OffTarget Inhibits PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Other_Pathway Other Pathway OffTarget->Other_Pathway Proliferation Reduced Proliferation (Desired Effect) PI3K_AKT->Proliferation RAS_MAPK->Proliferation Toxicity Cytotoxicity (Undesired Effect) Other_Pathway->Toxicity

Caption: Hypothetical signaling pathways affected by this compound.

G start Start: Unexpected Phenotype Observed q1 Is the phenotype consistent across different batches of This compound? start->q1 check_compound Check Compound Integrity: - Purity - Concentration q1->check_compound No western_blot Perform Western Blot for pEGFR and total EGFR q1->western_blot Yes a1_yes Yes a1_no No q2 Is target (EGFR) phosphorylation inhibited? check_assay Troubleshoot Cellular Assay: - Cell line integrity - Reagent quality q2->check_assay No q3 Does a structurally different EGFR inhibitor replicate the phenotype? q2->q3 Yes a2_yes Yes a2_no No western_blot->q2 on_target Phenotype is likely ON-TARGET q3->on_target Yes off_target Phenotype is likely OFF-TARGET q3->off_target No a3_yes Yes a3_no No kinome_scan Perform Kinome Profiling to Identify Off-Targets off_target->kinome_scan

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_workflow Experimental Workflow for Off-Target Identification A 1. In Vitro Observation (e.g., unexpected toxicity) B 2. Confirm On-Target Engagement (Western Blot) A->B C 3. Kinome-wide Selectivity Screen B->C D 4. Identify Potential Off-Target Kinases C->D E 5. Validate Off-Target (e.g., siRNA, specific inhibitor) D->E

References

Technical Support Center: Andamertinib Clinical Trial Adverse Event Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing adverse events (AEs) encountered during clinical trials of andamertinib. The information is intended for qualified clinical trial personnel.

I. This compound: Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) mutations, including exon 20 insertions[1]. By inhibiting EGFR, this compound blocks downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the EGFR signaling pathway.

II. Summary of Adverse Events in this compound Clinical Trials

The following tables summarize the treatment-related adverse events (TRAEs) reported in key clinical trials of this compound.

Table 1: Treatment-Related Adverse Events in the KANNON Study (this compound Monotherapy) [1][2]

Adverse EventAll Grades (%)Grade ≥3 (%)
Diarrhea89.1%12.0%
Rash73.9%7.6%
Any TRAE 100% 40.2%

Data from the Phase 2 KANNON study in patients with EGFR exon 20 insertion-mutant non-small-cell lung cancer (NSCLC) treated with this compound 240 mg once daily.

Table 2: Treatment-Related Adverse Events in the KYLIN-1 Study (Vebreltinib plus this compound) [3]

Adverse EventGrade ≥3 (%)
Any TRAE 19.6%

Data from the Phase Ib/II KYLIN-1 study in patients with EGFR-mutated NSCLC with MET amplification or overexpression.

III. Frequently Asked Questions (FAQs) and Troubleshooting Guides

A. Dermatologic Adverse Events: Rash

Q1: A clinical trial participant has developed a rash after starting this compound. What are the initial steps?

A1: The initial step is to assess the severity of the rash using the Common Terminology Criteria for Adverse Events (CTCAE). The management strategy will depend on the grade of the rash. Prophylactic measures, such as the use of moisturizers and sunscreen, should be reinforced.

Troubleshooting Workflow for this compound-Induced Rash

Rash_Management Start Patient develops rash Assess Assess CTCAE Grade Start->Assess Grade1 Grade 1 Assess->Grade1 Mild Grade2 Grade 2 Assess->Grade2 Moderate Grade3 Grade 3 or higher Assess->Grade3 Severe Manage1 Continue this compound Topical therapies Grade1->Manage1 Manage2 Continue this compound Topical + Oral therapies Grade2->Manage2 Manage3 Withhold this compound Consider dose reduction Intensify treatment Grade3->Manage3 FollowUp Re-assess in 2-4 weeks Manage1->FollowUp Manage2->FollowUp Manage3->FollowUp

Caption: Troubleshooting workflow for this compound-induced rash.

B. Gastrointestinal Adverse Events: Diarrhea

Q2: A participant is experiencing diarrhea. How should this be managed?

A2: Similar to rash, the management of diarrhea is grade-dependent. It is crucial to rule out other causes and initiate management promptly to prevent dehydration and electrolyte imbalances.

Troubleshooting Workflow for this compound-Induced Diarrhea

Diarrhea_Management Start Patient develops diarrhea Assess Assess CTCAE Grade Start->Assess Grade1 Grade 1 Assess->Grade1 Mild Grade2 Grade 2 Assess->Grade2 Moderate Grade3 Grade 3 or higher Assess->Grade3 Severe Manage1 Continue this compound Loperamide PRN, diet mod. Grade1->Manage1 Manage2 Continue this compound Scheduled loperamide Grade2->Manage2 Manage3 Withhold this compound IV fluids, consider octreotide Consider dose reduction Grade3->Manage3 FollowUp Re-assess promptly Manage1->FollowUp Manage2->FollowUp Manage3->FollowUp

Caption: Troubleshooting workflow for this compound-induced diarrhea.

IV. Experimental Protocols for Adverse Event Management

The following are general protocols for managing the most common adverse events associated with EGFR inhibitors. Note: These are illustrative and should be adapted based on the specific clinical trial protocol for this compound.

Protocol 1: Management of Grade 2 this compound-Induced Rash

  • Objective: To manage Grade 2 rash to allow for continuation of this compound therapy.

  • Materials:

  • Procedure:

    • Confirm Grade 2 rash (covering 10-30% of body surface area).

    • Continue this compound at the current dose.

    • Initiate topical therapy:

      • Hydrocortisone 2.5% cream applied to affected areas twice daily.

      • Clindamycin 1% gel applied to affected areas twice daily.

    • Initiate oral therapy:

      • Doxycycline 100 mg twice daily OR

      • Minocycline 100 mg twice daily.

    • Counsel the patient on sun protection and use of emollients.

    • Schedule a follow-up assessment in 2-4 weeks.

Protocol 2: Management of Grade 2 this compound-Induced Diarrhea

  • Objective: To control Grade 2 diarrhea and prevent progression to higher grades.

  • Materials:

    • Loperamide 2 mg capsules

    • Oral rehydration solution

    • Dietary recommendations (e.g., BRAT diet)

  • Procedure:

    • Confirm Grade 2 diarrhea (increase of 4-6 stools/day over baseline).

    • Continue this compound at the current dose.

    • Initiate scheduled loperamide:

      • 4 mg orally at the first sign of loose stool, followed by 2 mg every 4 hours.

    • Encourage increased fluid intake (oral rehydration solution is preferred).

    • Provide dietary counseling (avoidance of lactose, high-fiber, and greasy foods).

    • Monitor for signs of dehydration and electrolyte imbalance.

    • If diarrhea does not improve within 24-48 hours, consider dose interruption of this compound and further medical evaluation.

Dose Modifications for this compound

In the KANNON study, stepwise dose reductions to 160 mg and 120 mg per day were permitted if clinically indicated[1]. The decision to modify the dose should be based on the severity and persistence of the adverse event, as outlined in the clinical trial protocol.

References

Validation & Comparative

A Comparative Analysis of Andamertinib and Osimertinib in T790M-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Efficacy, Safety, and Mechanisms of Action for Researchers and Drug Development Professionals

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, particularly for patients with epidermal growth factor receptor (EGFR) mutations. The emergence of the T790M resistance mutation following first- and second-generation EGFR tyrosine kinase inhibitor (TKI) therapy has necessitated the development of next-generation inhibitors. This guide provides a detailed comparison of two such inhibitors: osimertinib (B560133), the established standard of care, and andamertinib, a novel agent in development. This analysis is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Gatekeeper Mutation

Both this compound and osimertinib are third-generation EGFR-TKIs designed to overcome T790M-mediated resistance. They selectively and irreversibly inhibit EGFR kinase activity by covalently binding to the Cys797 residue in the ATP-binding pocket of the receptor. This action effectively blocks downstream signaling pathways, such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cancer cell proliferation and survival.[1]

Osimertinib is a mono-anilino-pyrimidine compound that potently inhibits both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2] Similarly, this compound, a mono-anilino-pyrimidine derivative, is designed to irreversibly inhibit various EGFR mutations, including the T790M mutation.[3] Preclinical studies have indicated that this compound is also potent against classical EGFR mutations like Del19 and L858R with a high degree of selectivity.[4][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors EGFR TKIs cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Osimertinib Osimertinib Osimertinib->EGFR Inhibits This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR T790M T790M Mutation (Resistance) T790M->EGFR Confers Resistance to 1st/2nd Gen TKIs

EGFR Signaling Pathway and TKI Inhibition

Clinical Efficacy in T790M-Mutant NSCLC

A significant distinction between osimertinib and this compound lies in the availability of mature clinical trial data specifically within the T790M-positive NSCLC population that has progressed on prior EGFR-TKI therapy.

Osimertinib: The efficacy of osimertinib in this setting is well-established through the Phase III AURA3 trial.[1][2][6] In this study, osimertinib demonstrated superior efficacy compared to platinum-pemetrexed chemotherapy.

Efficacy EndpointOsimertinib (AURA3)Platinum-Pemetrexed (AURA3)
Objective Response Rate (ORR) 71%31%
Median Progression-Free Survival (PFS) 10.1 months4.4 months
Median Duration of Response (DoR) 9.7 months4.1 months

This compound: As of late 2025, there is a lack of published data from dedicated clinical trials evaluating this compound monotherapy specifically in patients with T790M-mutant NSCLC who have progressed on prior EGFR-TKI therapy. The most prominent clinical data for this compound comes from the Phase II KANNON study, which focused on patients with EGFR exon 20 insertion mutations.[7][8] While preclinical data suggests this compound's activity against the T790M mutation, its clinical efficacy in this specific patient population remains to be definitively established and reported.

Safety and Tolerability

Osimertinib: The AURA3 trial also provided a clear safety profile for osimertinib in the T790M-positive population. Treatment-related adverse events were generally manageable.

Adverse Event (All Grades)Osimertinib (AURA3)Platinum-Pemetrexed (AURA3)
Diarrhea 29%12%
Rash 28%6%
Nausea 15%47%
Decreased Appetite 13%32%
Grade ≥3 Causally Related AEs 6%34%

This compound: The safety profile of this compound has been evaluated in the KANNON study in patients with EGFR exon 20 insertion mutations. The most common treatment-related adverse events were diarrhea and rash.[8] In this study, grade ≥3 treatment-related adverse events occurred in 40.2% of patients, with diarrhea (12.0%) and rash (7.6%) being the most frequent.[7] It is important to note that this data is from a different patient population than the T790M-positive cohort treated in the AURA3 trial.

Experimental Protocols

AURA3 Trial (Osimertinib):

The AURA3 trial was a Phase III, open-label, randomized study.[6]

  • Patient Population: Patients with locally advanced or metastatic EGFR T790M-positive NSCLC who had progressed after first-line EGFR-TKI therapy. T790M status was confirmed by central testing of a tumor tissue biopsy.[1][9] Patients with stable, asymptomatic central nervous system (CNS) metastases were eligible.[9]

  • Randomization: Patients were randomized in a 2:1 ratio.

  • Treatment Arms:

  • Primary Endpoint: Investigator-assessed progression-free survival.[1]

AURA3_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment cluster_followup Follow-up & Analysis P1 Patient with Advanced NSCLC Progressed on 1st Line EGFR-TKI P2 Tumor Biopsy & Central T790M Mutation Testing P1->P2 P3 T790M Positive & Meets Eligibility Criteria P2->P3 R Randomization P3->R T1 Osimertinib (80 mg QD) R->T1 279 patients T2 Platinum-Pemetrexed (q3w, up to 6 cycles) R->T2 140 patients F1 Tumor Assessment (RECIST 1.1) T1->F1 T2->F1 F2 Primary Endpoint: Progression-Free Survival (PFS) F1->F2 F3 Secondary Endpoints: ORR, DoR, OS, Safety F1->F3

AURA3 Clinical Trial Workflow

KANNON Study (this compound):

The KANNON study was a Phase II, multicenter, single-arm trial.[7][8]

  • Patient Population: Patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations who had progressed after platinum-based chemotherapy or immunotherapy.[7]

  • Treatment: this compound 240 mg orally once daily in 28-day cycles.[7]

  • Primary Endpoint: Confirmed objective response rate (ORR) assessed by independent review.[7]

KANNON_Workflow cluster_screening_k Screening & Enrollment cluster_treatment_k Treatment (Single Arm) cluster_followup_k Follow-up & Analysis K1 Patient with Advanced NSCLC Progressed on Chemo/Immuno K2 EGFR Exon 20 Insertion Mutation Confirmed K1->K2 K3 Meets Eligibility Criteria K2->K3 T_K This compound (240 mg QD) K3->T_K F_K1 Tumor Assessment T_K->F_K1 F_K2 Primary Endpoint: Objective Response Rate (ORR) F_K1->F_K2 F_K3 Secondary Endpoints: DoR, PFS, Safety F_K1->F_K3

KANNON Clinical Trial Workflow

Conclusion

Osimertinib is the established standard of care for patients with T790M-mutant NSCLC who have progressed on prior EGFR-TKI therapy, with its efficacy and safety robustly supported by the Phase III AURA3 trial. This compound is a promising next-generation EGFR-TKI with preclinical activity against the T790M mutation. However, a direct comparison of this compound to osimertinib in this specific patient population is not currently possible due to the lack of dedicated clinical trial data for this compound. The clinical development of this compound has thus far focused on other EGFR mutation subtypes, such as exon 20 insertions. Future clinical trials investigating this compound in the T790M resistance setting will be crucial to determine its relative efficacy and safety compared to the current standard of care. Researchers and clinicians should be aware of the distinct datasets available for each compound when evaluating their potential applications in NSCLC treatment.

References

Validating Andamertinib's In Vivo Blood-Brain Barrier Penetration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andamertinib (PLB1004) is an oral, potent, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) under development for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][2] A critical challenge in treating brain metastases, a common complication in NSCLC, is the ability of therapeutic agents to cross the blood-brain barrier (BBB). Preclinical studies have indicated that this compound possesses potent BBB penetration, and clinical trials have shown promising efficacy in patients with brain metastases, with an objective response rate (ORR) of 42.1% to 47.4% in this population.[2] This guide provides a comparative overview of this compound's BBB penetration with other EGFR TKIs and details the in vivo experimental methodologies for its validation.

Comparison of Blood-Brain Barrier Penetration Among EGFR TKIs

The extent of BBB penetration is a key determinant of a drug's efficacy against central nervous system (CNS) tumors. This is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu). A higher ratio indicates greater penetration into the brain tissue. Below is a comparison of available data for this compound and other EGFR TKIs.

DrugGenerationBrain-to-Plasma Ratio (Kp or Kp,uu)SpeciesComments
This compound ThirdData not publicly available, but preclinical studies suggest "potent" penetration.[1][2]-Clinical trials show an ORR of 42.1% - 47.4% in NSCLC patients with brain metastases.[2]
Osimertinib ThirdKp,uu: 0.21[3][4] Kp: 2.6[3][4] AUC tissue:plasma ratio: 1.7-2.8[5]Rat, Cynomolgus Macaque, MouseConsidered to have the highest BBB penetrance among many tested EGFR TKIs.[3][4]
Almonertinib ThirdDemonstrates "excellent" BBB penetration.[6]MouseThe maximum concentration was detected in the brain 4 hours after a single dose.[6]
Afatinib SecondAUCCSF/AUCPlasma: 1.23%[7]-Generally considered to have poor BBB penetration.[3]
Gefitinib (B1684475) FirstCSF-to-plasma ratio: 1.34% (increases to 1.87% with WBRT)[8][9]HumanLimited BBB penetration.[8][9]
Erlotinib (B232) FirstCSF-to-plasma ratio: ~4.4% - 5.1%[10][11]HumanCSF penetration is less than 5% of total plasma concentration.[12]

WBRT: Whole-Brain Radiation Therapy; CSF: Cerebrospinal Fluid; AUC: Area Under the Curve

Experimental Protocols for In Vivo Validation of BBB Penetration

Accurate assessment of a drug's ability to cross the BBB in a living organism is crucial. The following are detailed methodologies for key in vivo experiments.

Rodent Brain Penetration Study

This study directly measures the concentration of the drug in the brain tissue and plasma to determine the brain-to-plasma concentration ratio.

Protocol:

  • Animal Model: Utilize adult male Sprague-Dawley rats or BALB/c mice.

  • Drug Administration: Administer this compound orally or intravenously at a predetermined dose.

  • Sample Collection: At various time points post-administration, anesthetize the animals.

    • Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

    • Brain Harvesting: Following blood collection, perfuse the animal transcardially with saline to remove blood from the brain vasculature. Immediately excise the brain and rinse with cold saline.

  • Sample Processing:

    • Plasma: Store plasma samples at -80°C until analysis.

    • Brain Tissue: Weigh the brain tissue and homogenize it in a suitable buffer.[13][14] Use a tissue homogenizer to ensure complete disruption of the tissue.[13][14]

  • Drug Concentration Analysis: Determine the concentration of this compound in the plasma and brain homogenate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of the drug in the brain (ng/g of tissue) by the concentration in the plasma (ng/mL). The unbound ratio (Kp,uu) can be determined by correcting for the fraction of unbound drug in the brain and plasma.[15][16]

In Vivo Microdialysis

This technique allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid (ISF), providing a more direct measure of the pharmacologically active drug levels in the CNS.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the specific brain region of interest in an anesthetized rodent.

  • Perfusion: Perfuse the probe with a physiological solution (perfusate) at a slow, constant flow rate.

  • Drug Administration: Administer this compound to the animal.

  • Dialysate Collection: Collect the dialysate, which contains the unbound drug that has diffused across the probe's semipermeable membrane from the brain ISF, at regular intervals.

  • Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Interpretation: The unbound drug concentration in the brain ISF can be calculated from the dialysate concentration, taking into account the in vivo recovery of the probe.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled drug in the brain over time.

Protocol:

  • Radiolabeling: Synthesize a positron-emitting isotope-labeled version of this compound (e.g., with 11C or 18F).

  • Animal Model: Use non-human primates or rodents.

  • Radiotracer Injection: Inject the radiolabeled this compound intravenously.

  • PET Scanning: Acquire dynamic PET images of the brain over a specified period.

  • Arterial Blood Sampling: Simultaneously collect arterial blood samples to measure the concentration of the radiotracer in the plasma, which serves as the input function for kinetic modeling.

  • Image Analysis: Reconstruct the PET images and co-register them with anatomical images (e.g., MRI) for accurate region-of-interest analysis.

  • Kinetic Modeling: Apply pharmacokinetic models to the dynamic PET data and the arterial input function to quantify the rate of transport across the BBB and the volume of distribution in the brain.[17]

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits (ATP-binding site) SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

InVivo_BBB_Validation_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Drug_Admin Administer this compound (Oral or IV) Animal_Model->Drug_Admin Sample_Collection Collect Samples (Blood & Brain) Drug_Admin->Sample_Collection Plasma_Separation Separate Plasma from Blood Sample_Collection->Plasma_Separation Brain_Homogenization Homogenize Brain Tissue Sample_Collection->Brain_Homogenization LC_MS_Analysis Analyze Drug Concentration (LC-MS/MS) Plasma_Separation->LC_MS_Analysis Brain_Homogenization->LC_MS_Analysis Calculate_Ratio Calculate Kp or Kp,uu LC_MS_Analysis->Calculate_Ratio Compare_Data Compare with Alternative Drugs Calculate_Ratio->Compare_Data

References

Andamertinib's Selectivity Profile: A Comparative Analysis Against Wild-Type EGFR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BEIJING, December 5, 2025 – Andamertinib (PLB-1004), an investigational, orally bioavailable, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates a high degree of selectivity for mutant forms of EGFR over the wild-type (WT) receptor. This characteristic is crucial for minimizing off-target toxicities, such as skin rash and diarrhea, commonly associated with earlier-generation EGFR inhibitors. This guide provides a comparative analysis of this compound's selectivity profile, supported by available preclinical data and detailed experimental methodologies.

Developed by Avistone Biotechnology, this compound is currently in clinical development for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including challenging exon 20 insertion mutations.[1][2][3][4] Its mechanism of action involves the irreversible inhibition of EGFR kinase activity, which in turn blocks key downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

Comparative Selectivity of EGFR Tyrosine Kinase Inhibitors

The therapeutic efficacy of EGFR TKIs is intrinsically linked to their ability to selectively inhibit mutated, constitutively active forms of the receptor while sparing the wild-type form expressed in healthy tissues. The following table summarizes the inhibitory concentrations (IC50) of this compound and other prominent EGFR inhibitors against wild-type and various mutant EGFR forms.

Inhibitor Generation Wild-Type EGFR IC50 (nM) Mutant EGFR IC50 (nM) Selectivity Notes
This compound (PLB-1004) 3rdHighly selective (specific IC50 not publicly available)[3][5]25.67 - 316.6 (Exon 20 insertions)[5]Potently targets classical EGFR mutations (Exon 19 deletion, L858R) and the T790M resistance mutation with high selectivity over wild-type EGFR.[2][3]
Osimertinib 3rd~480 - 1865~15 (L858R/T790M)Exhibits approximately 200-fold greater potency against L858R/T790M mutant EGFR compared to wild-type EGFR.
Gefitinib 1st~37 - 57Varies by mutationDemonstrates selectivity for certain activating mutations over wild-type EGFR.

Experimental Protocols

The determination of an EGFR inhibitor's selectivity profile is conducted through rigorous in vitro kinase assays. Below is a detailed methodology for a typical biochemical assay used to ascertain the IC50 values.

Continuous-Read Kinase Assay for EGFR Inhibition

This assay measures the real-time enzymatic activity of purified EGFR kinase and its inhibition by a test compound.

Materials:

  • Recombinant human EGFR (wild-type and mutant forms)

  • ATP (Adenosine triphosphate)

  • Fluorescent peptide substrate (e.g., Y12-Sox)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 384-well microtiter plates (white, non-binding surface)

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Prepare a 10X stock solution of the EGFR enzyme (e.g., 50 nM for wild-type) in the kinase reaction buffer.

  • Compound Plating: Dispense 0.5 µL of serially diluted test compound or DMSO (vehicle control) into the wells of the 384-well plate.

  • Enzyme Addition and Pre-incubation: Add 5 µL of the 10X EGFR enzyme solution to each well. The plate is then incubated for 30 minutes at 27°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a 1.13X substrate mix containing ATP and the Y12-Sox peptide in the kinase reaction buffer. Initiate the kinase reaction by adding 45 µL of this substrate mix to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (λex=360 nm / λem=485 nm) every 71 seconds for a duration of 30 to 120 minutes.

  • Data Analysis:

    • Examine the progress curves for each well to ensure linear reaction kinetics.

    • Determine the initial velocity of the reaction from the slope of the linear portion of the curve (relative fluorescence units vs. time).

    • Plot the initial velocity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a variable slope log(inhibitor) vs. response model using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of EGFR inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Serial Dilution Serial Dilution of This compound in DMSO Compound Plating Dispense this compound to 384-well Plate Serial Dilution->Compound Plating Enzyme Prep Preparation of EGFR Enzyme Solution Enzyme Addition Add EGFR Enzyme to Plate Enzyme Prep->Enzyme Addition Substrate Prep Preparation of ATP and Peptide Substrate Mix Reaction Initiation Add Substrate Mix to Initiate Reaction Substrate Prep->Reaction Initiation Compound Plating->Enzyme Addition Pre-incubation Incubate for 30 min at 27°C Enzyme Addition->Pre-incubation Pre-incubation->Reaction Initiation Fluorescence Reading Monitor Fluorescence (30-120 min) Reaction Initiation->Fluorescence Reading Calculate Velocity Determine Initial Reaction Velocity Fluorescence Reading->Calculate Velocity IC50 Determination Plot Velocity vs. Concentration and Calculate IC50 Calculate Velocity->IC50 Determination

Experimental workflow for determining the IC50 of an EGFR inhibitor.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Simplified EGFR signaling pathway and the point of inhibition by this compound.

The high selectivity of this compound for mutant EGFR over wild-type EGFR underscores its potential as a targeted therapy with an improved safety profile. Further clinical investigation will be crucial to fully delineate its therapeutic window and efficacy in patients with EGFR-mutated NSCLC.

References

Dual Blockade of EGFR and MET Pathways: A Comparative Guide on the Synergistic Efficacy of Andamertinib in Combination with Other TKIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key resistance mechanisms is the amplification of the MET proto-oncogene, which activates downstream signaling pathways, allowing cancer cells to evade EGFR blockade. This has led to the exploration of combination therapies that dually target both EGFR and MET pathways. This guide provides a comparative overview of the synergistic effects of Andamertinib, a third-generation EGFR-TKI, in combination with other TKIs, with a focus on the emerging data for its pairing with the MET inhibitor Vebreltinib.

Mechanism of Synergy: Overcoming Resistance Through Dual Inhibition

MET amplification is a common "off-target" mechanism that drives resistance to EGFR-TKIs in NSCLC patients. The combination of an EGFR inhibitor and a MET inhibitor has shown promise in both preclinical and clinical settings. This dual-inhibition strategy aims to provide a more profound and sustained inhibition of tumor growth by preventing cancer cells from utilizing the MET pathway as an escape route when EGFR is inhibited.

This compound (PLB1004) is an oral, potent, and irreversible EGFR-TKI with broad activity against various EGFR mutations, including exon 20 insertions, Del19, L858R, and T790M. Preclinical studies have demonstrated its ability to effectively target these mutations. Vebreltinib is a potent and selective c-Met inhibitor. The combination of these two agents is being investigated to overcome MET-driven resistance in EGFR-mutated NSCLC.

Clinical Evidence: this compound in Combination with Vebreltinib

The Phase Ib/II KYLIN-1 study (NCT06343064) is a key clinical trial evaluating the efficacy and safety of this compound in combination with Vebreltinib in patients with EGFR-mutated NSCLC with MET amplification or overexpression who have experienced failure with prior EGFR-TKI therapy.

Table 1: Efficacy of this compound and Vebreltinib Combination in the KYLIN-1 Trial
Efficacy EndpointOverall Population (n=56)Patients with Brain Metastases (n=19)
Confirmed Overall Response Rate (ORR) 50.0%42.1%
Median Progression-Free Survival (mPFS) 9.9 months9.5 months

Data from the Phase Ib/II KYLIN-1 study at a dose of Vebreltinib 150mg BID plus this compound 80mg QD.[1][2]

The safety profile of the combination was reported as manageable, with Grade 3 or higher treatment-related adverse events (TRAEs) occurring in 19.6% of patients. Notably, no patients discontinued (B1498344) treatment or died due to TRAEs, and no new safety signals were observed.[1][2]

Comparative Analysis with Alternative TKI Combinations

To provide context for the efficacy of the this compound and Vebreltinib combination, this section outlines the performance of other EGFR-TKI and MET-TKI combinations in similar patient populations.

Table 2: Comparison of TKI Combination Therapies in EGFR-Mutated, MET-Amplified NSCLC
Combination TherapyTrial Name (NCT ID)Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (mPFS)
This compound + Vebreltinib KYLIN-1 (NCT06343064)EGFR-mutated NSCLC with MET amplification/overexpression after EGFR-TKI failure50.0%9.9 months
Osimertinib + Savolitinib SAVANNAH (NCT03778229)EGFR-mutated, MET-amplified/overexpressed advanced NSCLC after progression on Osimertinib56% (Investigator assessed)7.1 months (Investigator assessed)
EGFR-TKI + Crizotinib Real-world studyEGFR-mutated advanced NSCLC with acquired MET amplification after EGFR-TKI progression48.6%5.0 months

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies for the key clinical trials cited.

KYLIN-1 Study Protocol (this compound + Vebreltinib)
  • Study Design: A Phase Ib/II, open-label, multicenter study.

  • Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC with MET amplification or overexpression who have progressed on prior EGFR-TKI therapy.

  • Intervention: Oral administration of Vebreltinib (150mg BID) in combination with this compound (80mg QD).

  • Primary Endpoints: To evaluate the safety, tolerability, and preliminary efficacy (ORR) of the combination therapy.

  • Key Assessments: Tumor assessments are performed according to RECIST v1.1 criteria. Safety is monitored through the evaluation of adverse events.

SAVANNAH Study Protocol (Osimertinib + Savolitinib)
  • Study Design: A Phase II, single-arm, open-label study.

  • Patient Population: Patients with EGFR-mutated, MET-amplified, and/or overexpressed, locally advanced or metastatic NSCLC who have progressed on first-line Osimertinib.

  • Intervention: Oral administration of Savolitinib (300 mg twice daily) in combination with Osimertinib (80 mg once daily).

  • Primary Endpoint: Investigator-assessed ORR.

  • Key Assessments: MET status is centrally confirmed by FISH and/or IHC. Tumor response is evaluated using RECIST 1.1.

EGFR-TKI + Crizotinib (Real-World Study)
  • Study Design: Retrospective analysis of clinical and sequencing data.

  • Patient Population: Patients with lung adenocarcinoma who acquired MET amplification at progression from prior EGFR-TKI therapy.

  • Intervention: Combination of either a first- or third-generation EGFR-TKI with Crizotinib at standard doses.

  • Key Assessments: Treatment responses were evaluated using RECIST criteria. DNA was sequenced to analyze copy number variations.

Visualizing the Molecular Mechanisms and Workflows

EGFR and MET Signaling Pathway Crosstalk

The following diagram illustrates the crosstalk between the EGFR and MET signaling pathways and the rationale for their dual inhibition.

EGFR_MET_Crosstalk cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds HGF HGF MET MET HGF->MET Binds EGFR->MET Crosstalk Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR MET->EGFR Crosstalk Activation MET->RAS_RAF_MEK_ERK MET->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound This compound->EGFR Inhibits Vebreltinib Vebreltinib Vebreltinib->MET Inhibits

EGFR and MET signaling pathway crosstalk and inhibition.
Generalized Experimental Workflow for TKI Combination Studies

This diagram outlines a typical workflow for preclinical and clinical evaluation of TKI combination therapies.

TKI_Combination_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation in_vitro In Vitro Studies (Cell Lines) in_vivo In Vivo Studies (Xenograft Models) in_vitro->in_vivo mechanism Mechanism of Synergy (Western Blot, etc.) in_vivo->mechanism phase1 Phase I Trial (Safety & Dosing) mechanism->phase1 phase2 Phase II Trial (Efficacy & Safety) phase1->phase2 phase3 Phase III Trial (Comparison to Standard of Care) phase2->phase3

Generalized workflow for TKI combination therapy development.

Conclusion

The combination of this compound and Vebreltinib represents a promising strategy for overcoming MET-driven resistance in EGFR-mutated NSCLC. The initial clinical data from the KYLIN-1 study demonstrates encouraging efficacy and a manageable safety profile. When compared to other EGFR-TKI and MET-TKI combinations, the this compound and Vebreltinib pairing shows competitive efficacy outcomes. Further research, including the completion of ongoing clinical trials and the publication of detailed preclinical data on the synergistic mechanism of this specific combination, will be crucial in fully defining its role in the evolving landscape of NSCLC treatment. The continued investigation into dual TKI blockade strategies offers hope for more durable responses and improved outcomes for patients with EGFR-mutant NSCLC who have developed resistance to single-agent therapies.

References

Andamertinib in Osimertinib-Resistant NSCLC: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is no publicly available preclinical or clinical data evaluating the efficacy of andamertinib specifically in osimertinib-resistant models of non-small cell lung cancer (NSCLC). While this compound has shown promising anti-tumor activity in patients with NSCLC harboring EGFR exon 20 insertion mutations, its potential to overcome acquired resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib (B560133) remains unexplored in published research.

Osimertinib has become a standard of care for the first-line treatment of EGFR-mutant NSCLC, significantly improving patient outcomes. However, the eventual development of resistance is a major clinical challenge. Mechanisms of osimertinib resistance are diverse and can be broadly categorized as either on-target (alterations in the EGFR gene) or off-target (activation of bypass signaling pathways).

Key Mechanisms of Osimertinib Resistance

The most well-characterized mechanisms of acquired resistance to osimertinib include:

  • On-target EGFR mutations: The most common is the C797S mutation in exon 20 of the EGFR gene. This mutation prevents the covalent binding of osimertinib to the EGFR protein, thereby restoring its kinase activity.

  • Off-target pathway activation:

    • MET Amplification: Increased copy number of the MET gene leads to the activation of an alternative signaling pathway that bypasses the need for EGFR signaling.

    • HER2 Amplification: Similar to MET, amplification of the HER2 gene can drive tumor growth independently of EGFR.

    • Other bypass pathways: Alterations in pathways such as KRAS, BRAF, and PI3K/AKT have also been implicated in osimertinib resistance.

  • Histologic Transformation: In some cases, EGFR-mutant adenocarcinoma can transform into other histological subtypes, such as small cell lung cancer, which are not dependent on EGFR signaling.

Alternative Therapeutic Strategies for Osimertinib Resistance

In the absence of data on this compound, researchers and clinicians are actively investigating several alternative strategies to combat osimertinib resistance. These approaches are tailored to the specific mechanism of resistance identified in a patient's tumor.

Fourth-Generation EGFR TKIs

A new wave of EGFR TKIs, often referred to as fourth-generation inhibitors, are being developed to specifically target the C797S mutation. These agents are designed to inhibit EGFR activity even in the presence of this resistance mutation.

Combination Therapies

Combining osimertinib or other EGFR TKIs with drugs that target the bypass pathways has shown promise in preclinical and clinical studies.

  • MET Inhibitors: For patients with MET amplification, the combination of a MET inhibitor (e.g., savolitinib, capmatinib, tepotinib) with an EGFR TKI is a rational approach.

  • Chemotherapy: The addition of platinum-based chemotherapy to osimertinib has demonstrated improved progression-free survival in some studies.

  • Antibody-Drug Conjugates (ADCs): ADCs that target cell surface proteins other than EGFR are being explored as a way to deliver a cytotoxic payload to tumor cells, irrespective of their EGFR status.

  • Bispecific Antibodies: Amivantamab, a bispecific antibody that targets both EGFR and MET, has shown efficacy in patients who have progressed on osimertinib.

Signaling Pathways in Osimertinib Resistance

The development of resistance to osimertinib involves complex signaling networks. Below are simplified diagrams illustrating the EGFR signaling pathway and two common resistance mechanisms.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Osimertinib Osimertinib Osimertinib->EGFR Osimertinib_Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance EGFR_mut EGFR (Activating Mutation) Proliferation1 Cell Proliferation EGFR_mut->Proliferation1 Signal Blocked Osimertinib Osimertinib Osimertinib->EGFR_mut C797S C797S Mutation C797S->EGFR_mut Prevents Binding EGFR_mut2 EGFR (Activating Mutation) Osimertinib2 Osimertinib Osimertinib2->EGFR_mut2 MET MET Amplification Downstream Downstream Signaling MET->Downstream Proliferation2 Cell Proliferation Downstream->Proliferation2 Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Osimertinib-Resistant Cell Line Generation (e.g., C797S, MET-amp) Viability_Assay Cell Viability Assays (IC50 Determination) Cell_Lines->Viability_Assay Western_Blot Western Blotting (Signaling Pathway Analysis) Viability_Assay->Western_Blot Xenograft Patient-Derived or Cell Line-Derived Xenograft Models Western_Blot->Xenograft Treatment Treatment with this compound vs. Control/Comparators Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD

A Comparative Analysis of Andamertinib and Lazertinib for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted therapies for non-small cell lung cancer (NSCLC), two promising epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Andamertinib and Lazertinib (B608487), have emerged as significant contenders. This guide provides a detailed comparative analysis of their mechanisms of action, preclinical and clinical efficacy, and safety profiles to inform researchers, clinicians, and drug development professionals.

Introduction

This compound and Lazertinib are both orally bioavailable EGFR-TKIs designed to overcome resistance to earlier generations of these drugs.[1][2] Lazertinib, a third-generation TKI, has shown significant activity against sensitizing EGFR mutations (exon 19 deletions and L858R substitution) and the T790M resistance mutation.[2][3] this compound is a potent inhibitor of a wide range of EGFR mutations, including the notoriously difficult-to-treat exon 20 insertion mutations.[4][5] This guide will delve into the specifics of each compound, presenting a side-by-side comparison based on available experimental data.

Mechanism of Action

Both this compound and Lazertinib are irreversible inhibitors that covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[3][6] This irreversible binding leads to the sustained inhibition of EGFR signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[1][7]

Lazertinib is highly selective for mutant EGFR over wild-type (WT) EGFR, which is expected to result in a more favorable safety profile with fewer off-target toxicities, such as skin rash and diarrhea.[6][8] Preclinical studies have shown that Lazertinib has a higher half-maximal inhibitory concentration (IC50) for WT EGFR compared to other third-generation TKIs like osimertinib.[6]

This compound also demonstrates selectivity for mutant EGFR and has shown potent activity against a broad spectrum of EGFR mutations, including those that are resistant to other TKIs.[4][9]

Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by this compound and Lazertinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Lazertinib Lazertinib Lazertinib->EGFR

Figure 1: EGFR Signaling Pathway Inhibition.

Preclinical Data: A Head-to-Head Comparison

Preclinical studies provide valuable insights into the potency and selectivity of these inhibitors. The following table summarizes key in vitro data for this compound and Lazertinib.

ParameterThis compoundLazertinibReference
Target EGFR Mutations Exon 20 insertions, T790M, Del19, L858RT790M, Del19, L858R, G719X, L861Q[4][6]
IC50 (Del19/T790M) Data not available3.3 - 5.7 nmol/L[6]
IC50 (L858R/T790M) Data not available3.3 - 5.7 nmol/L[6]
IC50 (WT EGFR) Data not available722.7 nmol/L[6]
Blood-Brain Barrier Penetration PotentHigh[8][9]

Clinical Efficacy

Clinical trials have demonstrated the promising anti-tumor activity of both this compound and Lazertinib in patients with advanced NSCLC.

This compound

The Phase 2 KANNON study evaluated the efficacy and safety of this compound in patients with advanced NSCLC harboring EGFR exon 20 insertion mutations who had progressed after platinum-based chemotherapy or immunotherapy.[10]

Clinical EndpointKANNON Study (this compound 240 mg)Reference
Objective Response Rate (ORR) 42.7%[10]
Disease Control Rate (DCR) 86.5%[10]
Median Duration of Response (DoR) 8.7 months[10]
Median Progression-Free Survival (PFS) 6.2 months[10]
12-month Overall Survival (OS) Rate 70.5%[10]
Lazertinib

The Phase 3 LASER301 study compared the efficacy of Lazertinib versus Gefitinib as a first-line treatment for patients with EGFR-mutated advanced NSCLC.[11]

Clinical EndpointLASER301 Study (Lazertinib)LASER301 Study (Gefitinib)Reference
Median Progression-Free Survival (PFS) 20.6 months9.7 months[11]
Objective Response Rate (ORR) 76.0%76.1%[11]
Median Duration of Response (DoR) 19.4 months8.3 months[11]
18-month Overall Survival (OS) Rate 80.3%72.4%[11]

Resistance Mechanisms

Despite the impressive efficacy of these third-generation TKIs, acquired resistance remains a clinical challenge. For Lazertinib, one of the identified resistance mechanisms is the acquisition of the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of the inhibitor.[12][13] Mechanisms of resistance to this compound are still under investigation.

The diagram below illustrates a simplified workflow for identifying resistance mechanisms.

Resistance_Mechanism_Workflow Patient Patient with Acquired Resistance Biopsy Tumor Biopsy or Liquid Biopsy (ctDNA) Patient->Biopsy NGS Next-Generation Sequencing (NGS) Biopsy->NGS Analysis Bioinformatic Analysis NGS->Analysis Identification Identification of Resistance Mutations (e.g., C797S) Analysis->Identification

Figure 2: Workflow for Resistance Analysis.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug against various EGFR mutants and wild-type EGFR.

Methodology:

  • Recombinant human EGFR proteins (wild-type and various mutants) are used.

  • The kinase reaction is initiated by adding ATP and a substrate peptide to a reaction buffer containing the EGFR enzyme and varying concentrations of the inhibitor (this compound or Lazertinib).

  • The mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of the drug on the proliferation of cancer cell lines harboring specific EGFR mutations.

Methodology:

  • NSCLC cell lines with known EGFR mutations (e.g., H1975 for L858R/T790M) are seeded in 96-well plates.

  • After allowing the cells to attach, they are treated with a range of concentrations of the inhibitor.

  • The cells are incubated for a period of 72 hours.

  • Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • The results are expressed as a percentage of the viability of untreated control cells, and the IC50 values are determined.

Conclusion

This compound and Lazertinib are both highly effective EGFR-TKIs with distinct but overlapping target profiles. Lazertinib has demonstrated significant efficacy as a first-line treatment for common EGFR mutations and in patients with the T790M resistance mutation.[11][14] this compound shows great promise in treating patients with the challenging EGFR exon 20 insertion mutations, a significant unmet medical need.[5][10] The choice between these agents will likely depend on the specific EGFR mutation profile of the tumor. Further head-to-head clinical trials and real-world evidence will be crucial to fully delineate the comparative efficacy and optimal positioning of these two important targeted therapies in the management of NSCLC.

References

Andamertinib for CNS Metastases: A Preclinical Evidence Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical evidence for Andamertinib in the treatment of Central Nervous System (CNS) metastases, benchmarked against other relevant EGFR tyrosine kinase inhibitors (TKIs).

Executive Summary

Central Nervous System (CNS) metastases represent a significant challenge in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations. The blood-brain barrier (BBB) restricts the efficacy of many systemic therapies, creating a critical need for CNS-penetrant inhibitors. This guide evaluates the current evidence for this compound (TQB3804), a novel EGFR TKI, in the context of CNS metastases and compares it with the established third-generation TKIs, Osimertinib and Almonertinib, for which robust preclinical data are available.

Notably, as of the latest available data, there is a lack of published preclinical studies specifically evaluating the CNS penetration and efficacy of this compound in animal models of brain metastases. However, early clinical data from the KANNON trial provide an initial indication of its potential intracranial activity. In this study, this compound demonstrated a systemic objective response rate (ORR) of 47.4% in a cohort of 38 patients with brain metastases from EGFR exon 20 insertion-mutant NSCLC.[1] This clinical finding suggests that this compound may possess CNS activity, but dedicated preclinical investigations are required to substantiate this and to delineate its mechanisms of action within the CNS.

In contrast, extensive preclinical evidence is available for Osimertinib and Almonertinib, demonstrating their ability to cross the BBB and exert anti-tumor effects in the brain. This guide will present a detailed comparison based on the available data to inform future research and development in this critical area.

Comparative Analysis of Preclinical Data

The following tables summarize the available preclinical and clinical data for this compound and its key comparators in the context of CNS metastases.

Table 1: CNS Efficacy and Penetration Data

Drug Metric Value Model/Study Source
This compound Intracranial ORR47.4%Phase 2 KANNON trial (Clinical Data)[1][2]
Brain-to-Plasma RatioNo Preclinical Data Available--
In Vivo EfficacyNo Preclinical Data Available--
Osimertinib Brain-to-Plasma Cmax Ratio3.41Mouse Model[3]
Unbound Brain-to-Plasma Partition Ratio (Kp,uu)0.21 - 0.39Rat/Mouse Models[4][5]
In Vivo EfficacySustained tumor regressionPC9 Mouse Brain Metastases Model[3][6][7]
Almonertinib Brain-to-Plasma AUC RatioGood BBB penetration abilityMouse Model[8][9][10]
In Vivo EfficacySignificant tumor inhibition/regressionPC9-LUC Mouse Brain & Spinal Cord Metastases Models[8][9]

Detailed Experimental Protocols

As preclinical data for this compound in CNS metastases is not available, this section details the methodologies used in key preclinical studies of Osimertinib and Almonertinib.

Osimertinib: Preclinical Assessment of Brain Penetration and Efficacy
  • Objective: To evaluate the brain penetration and efficacy of Osimertinib in preclinical models of EGFR-mutant NSCLC brain metastases.[3][6]

  • Animal Models:

    • Pharmacokinetics and Brain Penetration: Studies were conducted in mice to determine the brain-to-plasma concentration ratios of Osimertinib compared to other EGFR-TKIs like gefitinib, rociletinib, and afatinib.[3][6] Positron Emission Tomography (PET) micro-dosing studies were also performed in cynomolgus monkeys.[3][6]

    • In Vivo Efficacy: An EGFRm PC9 mouse brain metastases model was established to assess the anti-tumor activity of Osimertinib.[3][6]

  • Methodology:

    • Drug Administration: Osimertinib and comparator drugs were administered orally to the animal models at clinically relevant doses.[3][6]

    • Pharmacokinetic Analysis: Brain and plasma samples were collected at various time points post-administration. Drug concentrations were quantified using validated analytical methods to determine pharmacokinetic parameters and brain-to-plasma ratios.[3]

    • Efficacy Assessment: In the brain metastases model, tumor growth was monitored, and the efficacy of Osimertinib was evaluated based on tumor regression and overall survival.[6][7]

Almonertinib: Evaluation of Blood-Brain Barrier Penetration and In Vivo Efficacy
  • Objective: To investigate the ability of Almonertinib to cross the BBB and its therapeutic effect on EGFR-mutant NSCLC brain and spinal cord metastases.[8][9]

  • Animal Models:

    • In Vitro BBB Model: ABCB1-MDCK and BCRP-MDCK monolayer cells were used to assess the transmembrane resistance and permeability of Almonertinib.[8][9]

    • In Vivo Efficacy: NSCLC brain and spinal cord metastasis models were established in mice using PC9-LUC cells to evaluate the anti-tumor effects of Almonertinib.[8][9]

  • Methodology:

    • In Vitro Permeability Assay: The apparent permeability coefficient of Almonertinib and its active metabolite was determined across the cell monolayers to understand the influence of efflux transporters.[8][9]

    • Drug Administration: Almonertinib was orally administered to the mice with established brain and spinal cord metastases.[8]

    • Pharmacokinetic Analysis: Pharmacokinetic studies in mice were conducted to assess the BBB penetration ability of Almonertinib.[8][9]

    • Efficacy Assessment: Tumor growth in the brain and spinal cord was monitored using bioluminescence imaging, and the efficacy of Almonertinib was determined by its ability to inhibit tumor growth.[8]

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway Inhibition by TKIs

The diagram below illustrates the general mechanism of action for EGFR TKIs like this compound, Osimertinib, and Almonertinib. These inhibitors block the tyrosine kinase domain of the EGFR, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TKI This compound Osimertinib Almonertinib TKI->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and TKI inhibition.

Experimental Workflow for Preclinical Evaluation of CNS-Penetrant TKIs

The following diagram outlines a typical experimental workflow for the preclinical assessment of a TKI's efficacy against CNS metastases, as performed for Osimertinib and Almonertinib.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation A1 Cell Line Selection (e.g., PC9 with EGFR mutation) A2 In Vitro BBB Model (e.g., MDCK cell monolayers) A1->A2 A3 Permeability & Efflux Assays A2->A3 B1 Animal Model Development (e.g., Intracranial injection of tumor cells) A3->B1 B2 TKI Administration (Oral gavage) B1->B2 B3 Pharmacokinetic Analysis (Brain & Plasma Concentrations) B2->B3 B4 Efficacy Evaluation (Tumor size, Survival) B2->B4 C1 Calculate Brain-to-Plasma Ratio B3->C1 C2 Assess Tumor Regression B4->C2 C3 Evaluate Survival Benefit B4->C3 C4 Compare with Alternatives C1->C4 C2->C4 C3->C4

Caption: Preclinical workflow for CNS-penetrant TKIs.

Conclusion and Future Directions

While early clinical data for this compound in patients with CNS metastases are encouraging, the absence of dedicated preclinical studies on its CNS activity represents a significant knowledge gap. Robust preclinical evaluation is essential to confirm its ability to cross the blood-brain barrier, to quantify its concentration in brain tissue, and to demonstrate its efficacy in relevant animal models. Such studies would provide a stronger rationale for its clinical development for the treatment of brain metastases and would allow for a more direct and evidence-based comparison with other CNS-penetrant EGFR TKIs like Osimertinib and Almonertinib. Future research should prioritize these preclinical investigations to fully elucidate the potential of this compound in this challenging therapeutic setting.

References

Safety Operating Guide

Navigating the Safe Disposal of Andamertinib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Andamertinib, a potent tyrosine kinase inhibitor used in research, is critical for maintaining laboratory safety and environmental protection.[1] As an antineoplastic agent, this compound is considered a hazardous substance, and its waste must be managed in accordance with institutional, local, and national regulations for cytotoxic and hazardous materials.[2][3] This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any procedure that involves this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Required PPE:

  • Gloves: Wear double chemotherapy gloves.[2]

  • Eye Protection: Use safety goggles with side-shields or a full-face shield.[2][4]

  • Lab Coat: A solid-front barrier gown is recommended.[2]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.[4]

Handling Precautions:

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[5]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Wash hands thoroughly after handling.[5]

II. Waste Segregation and Containerization

Proper segregation of waste at the point of generation is a critical first step. This compound waste is typically categorized as either "bulk" or "trace" hazardous waste.

Waste CategoryDescriptionRecommended Container
Bulk Waste Unused or expired this compound, concentrated stock solutions, grossly contaminated materials, and any items containing more than 3% of the original volume of the drug.[6]Black RCRA-regulated hazardous waste container.[6][7]
Trace Waste Items with minimal residual contamination (less than 3% of the original volume), such as empty vials, flasks, pipette tips, and contaminated PPE (gloves, gowns).[6]Yellow chemotherapy waste container.[6][7]
Sharps Needles and syringes used for this compound administration.Yellow , puncture-resistant "Chemo Sharps" container.[7]

III. Step-by-Step Disposal Procedures

The following protocols are based on general guidelines for the disposal of cytotoxic and antineoplastic agents and should be adapted to comply with your institution's specific policies.

A. Disposal of Bulk this compound Waste

  • Preparation: Ensure all required PPE is correctly worn.

  • Containment: Carefully place all bulk this compound waste, including unused product and heavily contaminated items, into a designated black RCRA-regulated hazardous waste container.[6][7]

  • Labeling: Securely seal the container and label it clearly as "Hazardous Waste," including the name "this compound" and the date.

  • Storage: Store the sealed container in a designated, secure Satellite Accumulation Area (SAA) away from general lab traffic.[2]

  • Collection: Arrange for pickup and disposal by a licensed hazardous waste management service. This waste will typically be incinerated at high temperatures.[8]

B. Disposal of Trace this compound Waste

  • Segregation: Immediately after use, place all items with trace contamination (e.g., empty vials, contaminated gloves, and gowns) into a designated yellow chemotherapy waste container.[6][7]

  • Sharps: Dispose of all used needles and syringes directly into a yellow , puncture-resistant "Chemo Sharps" container without recapping.[7]

  • Sealing and Labeling: Once the container is full (do not overfill), securely seal it. Ensure it is clearly labeled as "Chemotherapy Waste."

  • Disposal: This waste stream is also typically disposed of via incineration through a certified medical waste disposal service.[6]

C. Spill Decontamination

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Alert others in the area and evacuate personnel from the immediate vicinity.

  • Secure: Restrict access to the spill area.

  • PPE: Don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.

  • Containment:

    • Liquids: Absorb the spill with a liquid-binding material such as diatomite or universal binders.[5]

    • Powders: Carefully cover the spill with damp absorbent pads to avoid generating dust.

  • Cleaning:

    • Decontaminate the surfaces and any affected equipment by scrubbing with alcohol.[5]

    • Follow with a detergent solution and a thorough rinse with water.[7]

  • Disposal: Collect all contaminated cleaning materials and dispose of them as bulk hazardous waste in the black container.[5]

IV. Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste contaminated with this compound.

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Assessment cluster_2 Step 2: Segregation & Containerization cluster_3 Step 3: Final Disposal Generate Waste Generated (e.g., vials, PPE, solutions) Assess Assess Contamination Level Generate->Assess Bulk Bulk Waste (>3% residual) Assess->Bulk > 3% Trace Trace Waste (<3% residual) Assess->Trace < 3% (non-sharp) Sharps Sharps Waste Assess->Sharps < 3% (sharp) BlackContainer Black RCRA Container Bulk->BlackContainer YellowContainer Yellow Chemo Container Trace->YellowContainer SharpsContainer Yellow Sharps Container Sharps->SharpsContainer Disposal Dispose via Licensed Hazardous Waste Vendor (Incineration) BlackContainer->Disposal YellowContainer->Disposal SharpsContainer->Disposal

Caption: Workflow for the segregation and disposal of this compound waste.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific Safety Data Sheets (SDS) and waste management protocols, and adhere to all applicable federal, state, and local regulations.

References

Navigating the Safe Handling of Andamertinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with investigational compounds like Andamertinib. This document provides essential safety and logistical information, including operational and disposal plans, to support the safe and effective handling of this potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

This compound is an orally bioavailable, mutant-selective EGFR inhibitor with potential antineoplastic activity.[1] It targets and irreversibly inhibits the activity of various EGFR mutations, playing a crucial role in disrupting cancer cell signaling pathways.[1] Understanding the appropriate personal protective equipment (PPE), handling procedures, and disposal methods is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile) should be worn. For procedures with a higher risk of contamination, double gloving is recommended. Gloves should be changed regularly and immediately if contaminated, torn, or punctured.
Eye Protection Safety gogglesSafety goggles with side-shields are required to protect against splashes and airborne particles.
Body Protection Impervious clothingA lab coat or gown with a solid front should be worn to protect the skin and personal clothing from contamination.
Respiratory Protection Suitable respiratorIn situations where dust or aerosols may be generated, a properly fitted respirator (e.g., N95 or higher) should be used. Work should ideally be conducted in a well-ventilated area or a fume hood.[2][3]

Operational Plans: Step-by-Step Handling Procedures

A clear and followed operational plan is crucial for minimizing the risk of exposure to this compound.

Preparation and Handling:
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or airborne particles.

  • Avoid Dust Formation: Exercise caution to avoid the formation of dust and aerosols when handling the solid compound.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]

  • Labeling: All containers with this compound should be clearly labeled with the chemical name and appropriate hazard warnings.

Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.

  • Personal Protection: Before cleaning, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and respiratory protection.

  • Containment and Cleanup:

    • For liquid spills, cover with an absorbent material.

    • For solid spills, gently cover with a damp cloth or absorbent paper to avoid raising dust.

    • Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse with water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental and personal safety.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, lab coats) Place in a sealed bag and dispose of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Experimental Protocols and Data

This compound has been evaluated in clinical trials for its efficacy in treating non-small cell lung cancer (NSCLC). Below are summaries of the methodologies and key findings from these studies.

KANNON Study (Phase 2)
  • Objective: To evaluate the efficacy and safety of this compound in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had progressed after platinum-based chemotherapy.

  • Methodology: Patients received 240 mg of this compound orally once daily.

  • Key Efficacy Data:

Efficacy EndpointResult
Objective Response Rate (ORR)42.7%
Disease Control Rate (DCR)86.5%
Median Progression-Free Survival (mPFS)6.2 months
  • Key Safety Data:

Adverse Event (Grade ≥3)Incidence
Diarrhea12.0%
Rash7.6%
KYLIN-1 Study (Phase 1b/2)
  • Objective: To evaluate the safety and efficacy of this compound in combination with Vebreltinib in patients with EGFR-mutated NSCLC with MET amplification or overexpression after failure of EGFR-TKI treatment.

  • Methodology: Patients received this compound in combination with Vebreltinib.

  • Key Efficacy Data:

Efficacy EndpointResult
Objective Response Rate (ORR)50.0%
Median Progression-Free Survival (mPFS)9.9 months
  • Key Safety Data:

Adverse EventIncidence (Grade ≥3)
Treatment-Related Adverse Events19.6%

This compound Signaling Pathway

This compound functions by inhibiting the epidermal growth factor receptor (EGFR), which in turn disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates this mechanism.

Andamertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.